4-Cyclopropyl-4-oxobutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyclopropyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(5-1-2-5)3-4-7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLFKWEBSKHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584099 | |
| Record name | 4-Cyclopropyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53712-75-7 | |
| Record name | 4-Cyclopropyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropyl-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Cyclopropyl-4-oxobutyric Acid (CAS 53712-75-7): Properties, Synthesis, and Applications
Executive Summary
4-Cyclopropyl-4-oxobutyric acid, also known as 4-cyclopropyl-4-oxobutanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a γ-keto group attached to a cyclopropyl ring. This unique combination of a versatile chemical handle (the keto-acid) and a medicinally significant moiety (the cyclopropyl group) makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The cyclopropyl ring is strategically employed in drug design to enhance metabolic stability, improve potency by enforcing conformational rigidity, and reduce off-target effects.[1][2] This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, theoretical spectroscopic profile, and key applications for researchers in drug discovery and chemical development.
Introduction and Strategic Importance
In the landscape of modern medicinal chemistry, the rational design of small molecules hinges on the use of building blocks that impart favorable pharmacological properties. This compound (CAS 53712-75-7) emerges as a compound of significant interest due to its distinct structural features.
-
The γ-Keto Acid Moiety: This functionality is a versatile precursor for a wide range of chemical transformations. The ketone can be reduced, alkylated, or converted to heterocycles, while the carboxylic acid can be readily transformed into esters, amides, or acid halides. This dual reactivity allows for divergent synthetic strategies from a single starting material.
-
The Cyclopropyl Group: This small, strained ring is far more than a simple alkyl substituent. Its incorporation into drug candidates is a well-established strategy to address common challenges in drug discovery.[2] The high s-character of its C-H bonds enhances metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, the rigid, planar nature of the three-carbon ring can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[4]
This guide serves as a technical resource for scientists, providing the foundational knowledge required to effectively utilize this compound in complex synthetic campaigns.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Data Summary
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 53712-75-7 | [5][6][7] |
| Molecular Formula | C₇H₁₀O₃ | [5][7] |
| Molecular Weight | 142.15 g/mol | [5][7] |
| IUPAC Name | 4-cyclopropyl-4-oxobutanoic acid | [6] |
| Melting Point | 67-72 °C | [6] |
| Boiling Point | 296.2 °C at 760 mmHg | [6] |
| Density | 1.267 g/cm³ | [6] |
| Flash Point | 147.2 °C | [6] |
| InChI Key | ISZLFKWEBSKHTO-UHFFFAOYSA-N | [6][8] |
| SMILES | C1CC1C(=O)CCC(=O)O |[5][8] |
Theoretical Spectroscopic Profile
While publicly available experimental spectra for this specific compound are limited, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical profile is invaluable for reaction monitoring and structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions from the two carbonyl groups and the hydroxyl group:
-
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C-H Stretch (Aliphatic/Cyclopropyl): Sharp peaks are expected just below 3000 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp absorption peak around 1715 cm⁻¹. The conjugation with the cyclopropyl ring may slightly lower this frequency.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1710 cm⁻¹, often overlapping with the ketone stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH (1H): A very broad singlet, typically downfield (>10 ppm).
-
-CH₂-C=O (Ketone) (2H): A triplet around 2.8-3.1 ppm.
-
-CH₂-COOH (2H): A triplet around 2.5-2.8 ppm.
-
-CH- (Cyclopropyl) (1H): A multiplet (tt) around 1.8-2.2 ppm.
-
-CH₂- (Cyclopropyl) (4H): Two distinct multiplets in the upfield region of 0.8-1.2 ppm, characteristic of the diastereotopic protons of the cyclopropyl ring.
-
-
¹³C NMR:
-
C=O (Carboxylic Acid): ~178-182 ppm.
-
C=O (Ketone): ~205-210 ppm.
-
-CH₂- (Aliphatic): Two signals expected between 28-38 ppm.
-
-CH- (Cyclopropyl): ~18-25 ppm.
-
-CH₂- (Cyclopropyl): ~10-15 ppm.
-
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 142 would be expected. Key fragmentation pathways for γ-keto acids include:
-
α-Cleavage: Loss of the cyclopropyl group (•C₃H₅) or the propanoic acid chain.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ketone, fragmentation of the carboxylic acid moiety is likely.[9][10] Common losses include •OH (m/z = 125) and •COOH (m/z = 97).[11]
-
Decarboxylation: Loss of CO₂ (m/z = 98) is a possible fragmentation pathway, although less common for γ-keto acids compared to β-keto acids upon simple heating.[12]
Synthesis and Reactivity
Plausible Synthetic Strategy: Friedel-Crafts Acylation
A robust and classical approach to synthesizing γ-keto acids is the Friedel-Crafts acylation of an electron-rich substrate with a cyclic anhydride, such as succinic anhydride.[13] This methodology can be adapted for this compound by using cyclopropylbenzene as the starting material. The reaction proceeds via the formation of a highly reactive acylium ion, which then performs an electrophilic aromatic substitution.[14][15]
Caption: Generalized workflow for γ-keto acid synthesis via Friedel-Crafts acylation.
Generalized Experimental Protocol (Friedel-Crafts Acylation):
-
Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet (to a trap), and an addition funnel is charged with an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) and anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents). The suspension is cooled in an ice bath.
-
Reagent Addition: A solution of succinic anhydride (1.0 equivalent) and cyclopropylbenzene (1.0 equivalent) in the same solvent is added dropwise via the addition funnel, maintaining a low temperature.
-
Reaction: After addition, the mixture is allowed to warm to room temperature and then heated (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled and carefully poured onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Isolation: The resulting product, 4-(4-cyclopropylphenyl)-4-oxobutanoic acid, is isolated by extraction with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Cleavage (Hypothetical): The subsequent oxidative cleavage of the aromatic ring to yield the final aliphatic product would require harsh conditions and is presented as a conceptual, though challenging, step. A more direct synthesis, perhaps via a Grignard reaction with succinic anhydride, represents an alternative pathway.
Chemical Reactivity and Derivatization
The molecule's bifunctionality is the key to its utility. The ketone and carboxylic acid can be addressed selectively under different reaction conditions.
Caption: Key derivatization pathways for this compound.
-
Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides using standard protocols (e.g., Fischer esterification or peptide coupling reagents), leaving the ketone untouched.
-
Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). The resulting γ-hydroxy acid can spontaneously cyclize to form the corresponding γ-lactone, a common structural motif in natural products.[16]
-
Full Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid to yield the corresponding diol.
Applications in Research and Development
This compound is primarily used as a specialized building block for introducing the cyclopropyl-keto-ethyl scaffold into larger, more complex molecules.
-
Pharmaceutical Synthesis: The cyclopropyl moiety is present in numerous approved drugs. This building block provides a direct route to incorporate this group, potentially leading to candidates with improved pharmacokinetic profiles. Its structure is analogous to scaffolds used in the synthesis of corticotropin-releasing factor (CRF) antagonists and other neurologically active agents.
-
Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after esterification or amidation) is a classic precursor for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis.
-
Probing Structure-Activity Relationships (SAR): In a drug discovery program, this fragment can be used to replace a different group (e.g., a t-butyl or phenyl group) to systematically probe the effect of a rigid, metabolically stable substituent on biological activity.[17]
Safety and Handling
This compound is intended for research and development purposes only.[7] As with all laboratory chemicals, it should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Supplier recommendations may vary from room temperature to refrigerated (2-8 °C).
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound (CAS 53712-75-7) stands out as a highly valuable and strategic building block for synthetic and medicinal chemists. Its structure provides a unique convergence of synthetic versatility through its γ-keto acid functionality and desirable drug-like properties conferred by the cyclopropyl ring. By understanding its physicochemical properties, reactivity, and synthetic origins, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities with optimized performance and safety profiles.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. This compound [stenutz.eu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. whitman.edu [whitman.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. science-revision.co.uk [science-revision.co.uk]
- 16. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Cyclopropyl-4-oxobutyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-4-oxobutyric acid, a molecule integrating a cyclopropyl ring with a gamma-keto acid framework, stands as a significant building block in modern medicinal and agrochemical research. The presence of the strained cyclopropyl ring imparts unique conformational rigidity and electronic properties, which can enhance metabolic stability and binding affinity to biological targets. This guide offers a comprehensive exploration of its core physicochemical characteristics, providing both established data and predictive insights to empower its application in research and development.
Chemical Identity and Structure
At its core, the structure of this compound features a butyric acid chain functionalized with a ketone at the 4-position, which is directly attached to a cyclopropyl ring. This combination of a flexible carboxylic acid chain and a rigid cyclic ketone motif is key to its utility in chemical synthesis.
Caption: 2D representation of this compound.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its chemical structure.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₃ | [1][2] |
| Molecular Weight | 142.15 g/mol | [1][2] |
| CAS Number | 53712-75-7 | [1][2][3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | 67-72 °C | [4] |
| Boiling Point | 296.2 °C at 760 mmHg | [4] |
| Density | 1.267 g/cm³ | [4] |
| Flash Point | 147.2 °C | [4] |
| pKa | ~4.5 (predicted) | Based on similar carboxylic acids[5] |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol, ethanol, and acetone. | Structural analysis |
Spectroscopic Profile
Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While publicly available spectra are scarce, the expected spectral characteristics can be predicted based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, methylene, and carboxylic acid protons.
-
Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.8-1.2 ppm).
-
Methylene protons (α to COOH): A triplet around 2.5-2.8 ppm.
-
Methylene protons (α to C=O): A triplet around 2.8-3.1 ppm.
-
Carboxylic acid proton: A broad singlet in the downfield region (approx. 10-12 ppm), which is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Cyclopropyl carbons: Resonances in the upfield region (approx. 10-20 ppm).
-
Methylene carbons: Signals in the range of 25-40 ppm.
-
Ketone carbonyl carbon: A downfield signal around 205-215 ppm.
-
Carboxylic acid carbonyl carbon: A signal in the region of 175-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.
-
O-H stretch (Carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.
-
C=O stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-H stretch (Cyclopropyl): Peaks just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern is expected to involve the loss of water (m/z = 124), the carboxylic acid group (m/z = 97), and cleavage of the butyric acid chain.
Experimental Protocols for Property Determination
For researchers requiring precise in-house characterization, the following are generalized protocols for determining key physicochemical properties.
Determination of pKa by NMR Titration
This method is based on monitoring the change in chemical shift of protons near the carboxylic acid group as a function of pH.
Caption: A streamlined workflow for determining the pKa of this compound using NMR spectroscopy.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of this compound in D₂O. Aliquot this solution into several NMR tubes.
-
pH Adjustment: Adjust the pD of each sample to a different value spanning a range of approximately 3 pH units around the expected pKa using small additions of NaOD and DCl.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring consistent experimental parameters.
-
Data Analysis: Identify the chemical shift of the methylene protons alpha to the carboxyl group in each spectrum.
-
Curve Fitting: Plot the observed chemical shift versus the measured pD. The data should form a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.
Reactivity and Stability
This compound, as a γ-keto acid, exhibits reactivity characteristic of both ketones and carboxylic acids. The carboxylic acid moiety can undergo esterification, amidation, and reduction. The ketone can participate in nucleophilic addition and condensation reactions.
The cyclopropyl group is generally stable under many reaction conditions but can be susceptible to ring-opening under strongly acidic or hydrogenolytic conditions. The compound's stability is expected to be good under standard laboratory conditions, though prolonged exposure to high temperatures may lead to decarboxylation, a known reaction for some keto acids.
Applications in Drug Discovery and Development
The cyclopropyl motif is a "privileged" scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, improving binding to the target protein.
-
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains.[6]
-
Improved Pharmacokinetic Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).
This compound is a valuable starting material for the synthesis of more complex molecules containing the cyclopropyl ketone pharmacophore. It can be used to introduce this moiety into various molecular scaffolds to explore structure-activity relationships in drug discovery programs.
Hazard Profile and Safe Handling
Potential Hazards:
-
Flammability: May be a combustible solid.
-
Skin and Eye Irritation: Likely to be an irritant upon contact with skin and eyes.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Recommended Safe Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Caption: A logical flow for the safe handling of this compound in a laboratory setting.
Conclusion
This compound is a molecule with significant potential in chemical synthesis, particularly for the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its physicochemical properties, drawing from available data and established scientific principles to offer predictive insights where specific experimental values are not yet published. By understanding these core characteristics, researchers can more effectively and safely utilize this versatile building block in their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 3. This compound [stenutz.eu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chembk.com [chembk.com]
- 6. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Structural and Conformational Analysis of 4-Cyclopropyl-4-oxobutyric Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural and conformational landscape of 4-cyclopropyl-4-oxobutyric acid, a molecule of interest in medicinal chemistry and organic synthesis. Lacking a definitive published crystal structure, this document synthesizes data from analogous compounds, theoretical principles, and established analytical methodologies to construct a robust predictive analysis. We delve into the foundational stereoelectronic properties of the cyclopropyl ketone moiety, which dictates the molecule's preferred conformations. Detailed, field-proven protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are presented as a framework for empirical validation. This guide is intended to be a vital resource for researchers engaged in the design and development of novel therapeutics and functional organic materials, offering both a theoretical underpinning and a practical guide to the structural elucidation of this and related molecules.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring a terminal carboxylic acid and a cyclopropyl ketone. The cyclopropyl group is a prevalent structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate electronic properties, often leading to improved metabolic stability and binding affinity.[1] As a γ-keto acid, this molecule also serves as a versatile synthetic intermediate.[2][3] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its interactions in biological systems and for its rational application in drug design and synthesis.
The central analytical challenge is the conformational flexibility around the single bonds connecting the cyclopropyl ring, the ketone, and the butyric acid chain. The dominant conformational preferences are dictated by the electronic interaction between the strained cyclopropyl ring and the adjacent carbonyl group.
Foundational Principles: The Conformational Predisposition of the Cyclopropyl Ketone Moiety
The defining structural feature of this compound is the α,β-cyclopropyl ketone. The bonding in a cyclopropyl group is unique, with increased p-character in the C-C bonds, allowing it to conjugate with adjacent π-systems, such as a carbonyl group.[4][5] This conjugation leads to a strong preference for specific orientations of the carbonyl group relative to the plane of the cyclopropyl ring.
Computational and experimental studies on simpler cyclopropyl ketones, such as cyclopropyl methyl ketone, have established that two primary conformations are energetically favorable: the s-cis (or bisected) and s-trans (or bisected) conformations.[6]
-
s-cis Conformation: The carbonyl bond is eclipsed with a C-C bond of the cyclopropyl ring. This conformation is often the global energy minimum due to favorable orbital overlap.
-
s-trans Conformation: The carbonyl bond is eclipsed with the opposing C-H bond of the cyclopropyl ring. This is typically a local energy minimum.
The butyric acid chain in this compound is expected to introduce additional conformational possibilities, primarily through rotation around the C-C single bonds of the aliphatic chain. However, the fundamental preference for the s-cis and s-trans arrangement of the cyclopropyl ketone is anticipated to remain the dominant conformational driver.
Experimental Elucidation of Molecular Structure
A multi-faceted experimental approach is essential for a comprehensive structural analysis. Here, we outline the core techniques and provide detailed protocols for their application to this compound.
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous information about the molecule's connectivity, bond lengths, bond angles, and conformation in the solid state. Although no public crystal structure for this compound is available, this section details the protocol for its determination.
-
Material Purification: Begin with highly pure this compound (>98%). Impurities can inhibit crystallization.
-
Solvent Screening: Due to the presence of a polar carboxylic acid and a less polar cyclopropyl ketone moiety, a range of solvents should be screened. Start with solvents in which the compound is sparingly soluble. Good candidates include mixtures of heptane and diethyl ether, or slow evaporation from an acetone or ethyl acetate solution.[7]
-
Crystallization Method - Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation in a clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Crystal Mounting and Data Collection:
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson synthesis.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
The expected outcome of this experiment would be the precise coordinates of each atom in the unit cell, revealing the preferred conformation in the solid state, including the dihedral angle between the cyclopropyl ring and the carbonyl group, and the conformation of the butyric acid chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation
NMR spectroscopy is a powerful tool for determining the structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR will confirm the molecular structure, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into spatial proximities and preferred conformations.
Based on data from analogous structures like cyclopropyl methyl ketone and butyric acid derivatives, we can predict the approximate chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl H (methine) | 2.5 - 2.8 | 16 - 20 |
| Cyclopropyl H (methylene) | 0.9 - 1.3 | 10 - 13 |
| Methylene H (α to ketone) | 2.8 - 3.1 | 33 - 37 |
| Methylene H (β to ketone) | 2.4 - 2.7 | 27 - 31 |
| Carboxyl OH | 10 - 12 (broad) | - |
| Ketone C=O | - | 208 - 212 |
| Carboxyl C=O | - | 175 - 180 |
Note: These are estimated ranges and will be influenced by the solvent and concentration.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum. The chemical shifts and coupling constants will confirm the basic structure.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the butyric acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, confirming the overall structure.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis. They detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE between the cyclopropyl methine proton and the methylene protons alpha to the ketone would suggest a preference for a specific conformation.
-
Computational Modeling: A Theoretical Approach to Conformational Analysis
Computational chemistry provides a powerful means to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and predict structural parameters.
Molecular Mechanics (MM)
Molecular mechanics is a computationally efficient method for exploring the potential energy surface of a molecule. Force fields like MMFF94 or GAFF are well-suited for organic molecules and can be used for an initial conformational search.[6]
Caption: Molecular mechanics workflow for conformational search.
Density Functional Theory (DFT)
DFT provides a more accurate quantum mechanical description of the electronic structure and is ideal for refining the geometries and calculating the relative energies of the low-energy conformers identified by molecular mechanics. For systems with strained rings like cyclopropane, functionals such as B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311+G(d,p)) are recommended.[8][9][10]
-
Input Structures: Use the low-energy conformers from the molecular mechanics search as starting geometries.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a selected DFT functional and basis set.
-
Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Comparison: Compare the relative Gibbs free energies of the conformers to determine their populations at a given temperature.
Synthesis and Predicted Structural Analysis
Based on the principles outlined above and data from analogous compounds, we can construct a predictive structural analysis of this compound.
Predicted Key Structural Parameters
| Parameter | Predicted Value | Justification |
| C=O bond length (ketone) | ~1.22 Å | Typical for a conjugated ketone. |
| C-C bond length (cyclopropyl) | ~1.51 Å | Characteristic of cyclopropane. |
| Dihedral Angle (C-C-C=O) | Predominantly ~0° (s-cis) and ~180° (s-trans) | Based on studies of cyclopropyl ketones.[6] |
| Butyric Acid Conformation | Likely an extended chain to minimize steric hindrance. | General principle for aliphatic chains. |
The s-cis conformer is predicted to be the global minimum due to optimal electronic stabilization. The butyric acid chain is likely to adopt a staggered conformation to minimize torsional strain. Intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen is a possibility that could influence the overall conformation and should be investigated computationally.
Conclusion
This technical guide has provided a comprehensive framework for the structural and conformational analysis of this compound. By integrating foundational principles with detailed experimental and computational protocols, we have constructed a predictive model of the molecule's structure. The key takeaway is the dominant influence of the cyclopropyl ketone moiety, which favors s-cis and s-trans conformations. The methodologies outlined herein provide a clear path for the empirical validation of these predictions. A thorough understanding of the three-dimensional properties of this molecule will undoubtedly aid in its future applications in drug discovery and organic synthesis.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Data for 4-Cyclopropyl-4-oxobutyric Acid: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-4-oxobutyric acid, with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol , is a carboxylic acid and ketone derivative of interest in organic synthesis and pharmaceutical research.[1][2][3][4] Its structural complexity, featuring a cyclopropyl ring adjacent to a ketone and a butyric acid chain, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers working with this compound.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of functional groups in this compound dictates its spectral characteristics. A systematic analysis of its structure is the first step in predicting and interpreting its spectroscopic data.
Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The spectrum of this compound is expected to show distinct signals for the cyclopropyl, methylene, and carboxylic acid protons.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is preferable for ensuring the observation of the acidic carboxylic proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H (Carboxylic Acid) | 10.0 - 12.0 | Singlet (broad) | 1H | - |
| H-2, H-3 (Methylene α to COOH) | 2.80 | Triplet | 2H | ~6.5 |
| H-2, H-3 (Methylene β to COOH) | 3.20 | Triplet | 2H | ~6.5 |
| H-5 (Methine of cyclopropyl) | 2.50 | Multiplet | 1H | - |
| H-6, H-7 (Methylene of cyclopropyl) | 0.90 - 1.20 | Multiplet | 4H | - |
Causality Behind Assignments:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.
-
Methylene Protons: The two methylene groups form an ethyl bridge between the two carbonyl groups. The protons closer to the carboxylic acid (H-2, H-3) will be slightly more shielded than those adjacent to the ketone (H-2, H-3). Both are expected to be triplets due to coupling with their neighbors.
-
Cyclopropyl Protons: The cyclopropyl protons reside in a unique magnetic environment. The methine proton (H-5) will be the most deshielded of the cyclopropyl protons due to its proximity to the ketone. The methylene protons (H-6, H-7) are shielded and appear in the upfield region, often as complex multiplets due to geminal and vicinal coupling.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Standard Fourier transformation and processing are applied.
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (Ketone Carbonyl) | 208 - 212 |
| C1 (Carboxylic Acid Carbonyl) | 175 - 180 |
| C3 (Methylene α to Ketone) | 35 - 40 |
| C2 (Methylene α to COOH) | 28 - 33 |
| C5 (Methine of cyclopropyl) | 18 - 23 |
| C6, C7 (Methylene of cyclopropyl) | 10 - 15 |
Causality Behind Assignments:
-
Carbonyl Carbons: The ketone (C4) and carboxylic acid (C1) carbonyl carbons are the most deshielded due to the direct attachment of electronegative oxygen atoms, appearing at the lowest field.
-
Methylene Carbons: The chemical shifts of the methylene carbons (C2 and C3) are influenced by the adjacent carbonyl groups.
-
Cyclopropyl Carbons: The cyclopropyl carbons (C5, C6, C7) are highly shielded and appear in the upfield region of the spectrum, a characteristic feature of strained ring systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).
Predicted IR Data and Interpretation
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1685 | C=O stretch | Ketone (conjugated to cyclopropyl) |
| ~3080 | C-H stretch | Cyclopropyl C-H |
| 2850-2960 | C-H stretch | Methylene C-H |
Causality Behind Assignments:
-
The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl will appear around 1710 cm⁻¹, while the ketone carbonyl, being conjugated with the cyclopropyl ring, will absorb at a slightly lower frequency, around 1685 cm⁻¹.
-
The C-H stretching vibrations of the cyclopropyl group appear at a higher frequency (~3080 cm⁻¹) than the methylene C-H stretches, which is characteristic of strained rings.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes.
Predicted Mass Spectrometry Data and Interpretation
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 143.06 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 141.05 would be observed.
-
Key Fragments: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.
References
Solubility and Stability of 4-Cyclopropyl-4-oxobutyric Acid: A Methodological Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility and Stability in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are cornerstone parameters that profoundly influence a compound's bioavailability, manufacturability, and shelf-life.
-
Solubility dictates the rate and extent to which a compound dissolves in a solvent, a critical factor for its absorption in biological systems and its formulation into viable dosage forms. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.
-
Stability refers to the ability of a compound to resist chemical degradation under various environmental conditions, including pH, temperature, and light. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
This guide will provide a comprehensive overview of the experimental procedures to thoroughly characterize the solubility and stability of 4-Cyclopropyl-4-oxobutyric acid.
Physicochemical Properties of this compound
A foundational understanding of the molecule's basic properties is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | [2][3] |
| Molecular Weight | 142.15 g/mol | [2][3] |
| Melting Point | 67-72 °C | [4][5] |
| Canonical SMILES | C1CC1C(=O)CCC(=O)O | [4] |
| Appearance | Solid (predicted) | - |
| pKa | (Not available) | - |
Note: The pKa value is a critical parameter influencing the pH-dependent solubility of an acidic compound and should be determined experimentally.
Determination of Solubility Profile
The solubility of this compound should be assessed in a range of solvents relevant to its intended use, from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation.
Qualitative Solubility Determination
A preliminary assessment of solubility can be performed using a simple, qualitative method.[6][7] This provides a rapid indication of the compound's general solubility characteristics.
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Add approximately 25 mg of this compound to a series of test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent in a stepwise manner (e.g., 0.25 mL increments). The solvent panel should include water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, and a selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).[6][8][9]
-
Observation: After each addition, vortex the test tube vigorously for 30 seconds and visually inspect for dissolution.[8]
-
Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" based on visual observation.[8]
Quantitative Solubility Determination: The Shake-Flask Method
For precise quantification, the isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[10]
Experimental Protocol: Isothermal Shake-Flask Method
-
Supersaturation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent to create a supersaturated solution.[10] The presence of undissolved solid is essential to ensure equilibrium is reached.[10]
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a 0.45 µm filter to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[10]
Data Presentation: Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) (Hypothetical) | Method of Analysis |
| Water (pH 7.4) | 25 | 5.2 | HPLC-UV |
| 0.1 M HCl | 25 | 1.8 | HPLC-UV |
| 0.1 M NaOH | 25 | > 100 | HPLC-UV |
| Ethanol | 25 | 150 | HPLC-UV |
| Acetone | 25 | 250 | HPLC-UV |
| Ethyl Acetate | 25 | 80 | HPLC-UV |
| Dichloromethane | 25 | 20 | HPLC-UV |
This data is for illustrative purposes only and must be determined experimentally.
Visualization of Solubility Determination Workflow
Caption: Workflow for qualitative and quantitative solubility determination.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[12][13] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and degradation products.[13]
General Considerations for Forced Degradation
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[12]
-
Analytical Method: A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from its degradation products.[12]
-
Mass Balance: The sum of the assay of the parent compound and the impurities should be close to 100% to ensure that all major degradation products are detected.
Forced Degradation Conditions and Protocols
The following are standard stress conditions used in forced degradation studies.[12][13]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in the appropriate stressor medium at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[13][14] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[12]
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[13] Neutralize with an equivalent amount of 0.1 M HCl before analysis.[12]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation product peaks.[12] Peak purity analysis using a photodiode array (PDA) detector is recommended.
Data Presentation: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of Parent (%) (Hypothetical) | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| 0.1 M HCl, 60 °C | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH, 60 °C | 24 | 78.5 | 21.5 | 3 |
| 3% H₂O₂, RT | 24 | 92.1 | 7.9 | 1 |
| 80 °C (Solid) | 48 | 98.5 | 1.5 | 1 |
| Photolytic (UV/Vis) | 24 | 95.3 | 4.7 | 1 |
This data is for illustrative purposes only and must be determined experimentally.
Visualization of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Conclusion
The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of the solubility and stability of this compound. Adherence to these methodologies will generate the critical data necessary to support informed decisions in the drug development process, from lead optimization and formulation design to regulatory submissions. It is imperative that all experimental work is conducted with meticulous attention to detail and that all analytical methods are thoroughly validated to ensure the integrity of the generated data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound [stenutz.eu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. bellevuecollege.edu [bellevuecollege.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. longdom.org [longdom.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
The Cyclopropyl Keto Acid Scaffold: A Technical Guide to Unlocking Novel Biological Activities
Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged scaffold," a testament to its unique structural and electronic properties.[1][2] Unlike simple alkyl chains, the three-membered ring of cyclopropane possesses significant ring strain, resulting in bent carbon-carbon bonds with enhanced π-character.[1][3] This feature imparts a rigid, conformationally constrained geometry that medicinal chemists can exploit to optimize drug-target interactions, effectively locking a molecule into its bioactive conformation.[4]
Furthermore, the cyclopropyl ring is recognized for its ability to enhance critical pharmacokinetic properties. Its inherent stability often leads to increased resistance to metabolic degradation by cytochrome P450 (CYP) enzymes, which can translate to a longer in vivo half-life and improved bioavailability.[4][5] When incorporated into a molecule as a cyclopropyl keto acid or a related derivative, this scaffold becomes a powerful tool for designing highly potent and selective modulators of biological targets. This guide provides an in-depth exploration of the biological activities of cyclopropyl keto acids and their derivatives, focusing on their mechanisms of action, the experimental workflows used to characterize them, and their therapeutic potential.
Part 1: Inhibition of Epigenetic Regulators - The Case of Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, plays a critical role in transcriptional regulation by removing methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[6][7] Its aberrant overexpression in numerous cancers, including acute myeloid leukemia (AML) and solid tumors, has made it a prime therapeutic target.[2][7] Cyclopropylamine derivatives, which can be considered close analogs of cyclopropyl keto acids, are among the most potent classes of LSD1 inhibitors.
Mechanism of Action: Covalent Inactivation of the FAD Cofactor
LSD1 belongs to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family.[6] The inhibitory mechanism of cyclopropylamine-based inhibitors, such as the well-studied trans-2-phenylcyclopropylamine (tranylcypromine or TCP), is a classic example of mechanism-based inactivation.[8][9] The process unfolds as follows:
-
Initial Binding: The inhibitor reversibly binds to the active site of LSD1.
-
Enzymatic Oxidation: The FAD cofactor oxidizes the inhibitor's amine, initiating the catalytic cycle.
-
Radical Formation & Ring Opening: This oxidation facilitates the homolytic cleavage of the strained cyclopropyl ring, generating a reactive radical intermediate.
-
Covalent Adduct Formation: The radical intermediate then attacks the FAD cofactor, forming an irreversible covalent adduct and permanently inactivating the enzyme.[6][10]
This covalent and irreversible mechanism provides sustained target inhibition, a desirable feature for therapeutic agents.
Caption: Mechanism of LSD1 inactivation by a cyclopropylamine inhibitor.
Downstream Signaling Consequences of LSD1 Inhibition
Inhibition of LSD1 reactivates the expression of silenced tumor suppressor genes, leading to potent anti-cancer effects. Key downstream pathways affected include:
-
Cell Cycle Arrest: LSD1 inhibition leads to the upregulation of cyclin-dependent kinase inhibitors like p21 (CDKN1A), causing cell cycle arrest at the G1/S checkpoint.[2][11]
-
Modulation of Oncogenic Transcription Factors: LSD1 is a critical co-factor for oncogenic transcription factors like MYCN and c-Myc.[1][2][8] By inhibiting LSD1, the repressive function of these oncoproteins is diminished, leading to decreased expression of their target genes, such as Cyclin D1.[1]
-
Induction of Differentiation: In AML, LSD1 inhibition can induce differentiation of leukemic blasts into mature granulocytes, a key therapeutic goal.[12]
-
Immune Response Activation: Recent studies show that LSD1 inhibition can lead to the expression of endogenous retroviral elements (ERVs), triggering a dsRNA stress response and activating a type I interferon pathway, which enhances anti-tumor immunity.[13]
Caption: Downstream signaling effects of LSD1 inhibition.
Quantitative Data: Potency of Cyclopropyl-Containing LSD1 Inhibitors
The potency of these inhibitors is typically evaluated using biochemical assays that measure the demethylase activity of LSD1. A range of derivatives based on the tranylcypromine scaffold have been developed with significantly improved potency and selectivity.
| Compound Class/Example | Target | Assay Type | IC50 / Ki Value | Reference |
| Tranylcypromine (TCP) | LSD1 | Biochemical | IC50: ~2-5.6 µM | [4][10] |
| 1-Substituted TCP Analog | LSD1 | Biochemical | IC50: 31 nM | [12] |
| Styrenylcyclopropylamine (Cmpd 34) | LSD1 | Biochemical | IC50: <4 nM | [14] |
| GSK2879552 (Clinical Candidate) | LSD1 | HTRF Assay | IC50: 17 nM | [10] |
| SP2509 | LSD1 | HTRF Assay | IC50: 2.5 µM | [10] |
Experimental Protocol: Fluorescence-Based LSD1 Inhibitor Screening Assay
This protocol outlines a common method for screening LSD1 inhibitors based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[15][16]
Principle: LSD1-mediated demethylation of a substrate (e.g., a dimethylated H3K4 peptide) reduces its FAD cofactor, which is then reoxidized by molecular oxygen, producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) to produce the highly fluorescent compound resorufin, which can be measured.
Caption: Workflow for a fluorescence-based LSD1 inhibitor assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5).[16]
-
Dilute human recombinant LSD1 enzyme, HRP, and the H3K4 peptide substrate to their final working concentrations in Assay Buffer.
-
Prepare a serial dilution of the test inhibitor (cyclopropyl keto acid derivative) and a vehicle control (e.g., DMSO).
-
-
Assay Plate Setup (96-well format):
-
Inhibitor Wells: Add Assay Buffer, diluted LSD1, HRP, fluorogenic substrate (ADHP), and the test inhibitor solution to triplicate wells.[15]
-
100% Activity Control Wells: Add all components as above, but substitute the inhibitor with vehicle control.[15]
-
Background Wells: Add all components except for the H3K4 peptide substrate. Add buffer to compensate for the volume.[15]
-
-
Reaction Initiation and Incubation:
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[15][16]
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Part 2: Antiviral Activity - Targeting the Hepatitis C Virus (HCV) NS3/4A Protease
The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, as it is responsible for cleaving the viral polyprotein into mature non-structural proteins.[17][18] This makes it a validated and highly attractive target for direct-acting antiviral (DAA) agents. Alpha-ketoamides incorporating a cyclopropyl group at the P1 or P2 position have been developed as potent inhibitors of this protease.[19]
Mechanism of Action: Reversible Covalent Inhibition
Unlike the irreversible mechanism seen with LSD1, cyclopropyl ketoacid and ketoamide inhibitors of HCV NS3/4A act as "serine traps," forming a covalent but reversible complex with the catalytic serine (Ser139) in the enzyme's active site.[17][18]
-
Initial Non-covalent Binding: The inhibitor, mimicking the natural peptide substrate, first binds non-covalently to the protease active site.
-
Nucleophilic Attack: The hydroxyl group of the catalytic Ser139 attacks the electrophilic keto-carbonyl carbon of the inhibitor.
-
Hemiketal Formation: This attack forms a tetrahedral hemiketal intermediate, which is a covalent adduct. This complex is stabilized by hydrogen bonds within the active site's "oxyanion hole."[20]
-
Reversibility: The reaction is reversible, and the inhibitor can dissociate from the enzyme, although often with a very slow off-rate (koff), leading to sustained inhibition.[17]
The cyclopropyl group often occupies the S1 or S2 specificity pockets of the protease, contributing significantly to binding affinity and enhancing potency.
Quantitative Data: Potency of Cyclopropyl-Containing HCV NS3/4A Inhibitors
| Compound | Target | Assay Type | Ki / IC50 Value | Reference |
| Telaprevir (VX-950) | HCV NS3/4A (Genotype 1) | Enzyme Kinetics | Ki: 7 nM | [17] |
| Boceprevir (SCH 503034) | HCV NS3/4A (Genotype 1) | Enzyme Kinetics | Ki: 14 nM | [17] |
| ITMN-191 (Danoprevir) | HCV NS3/4A (Genotype 1b) | Enzyme Assay | IC50: 0.29 nM | [21] |
| Ciluprevir | HCV NS3/4A (Genotype 1b) | Enzyme Assay | IC50: 0.73 nM | [21] |
Experimental Protocol: Cell-Based FRET Assay for HCV Protease Activity
This protocol describes a cell-based assay using Fluorescence Resonance Energy Transfer (FRET) to measure NS3/4A protease activity within living cells, providing a physiologically relevant context for inhibitor screening.[5][22]
Principle: A fusion protein is engineered to contain a FRET donor (e.g., Enhanced Cyan Fluorescent Protein, ECFP) and a FRET acceptor (e.g., Citrine, a YFP variant) connected by a short peptide linker. This linker contains a specific cleavage sequence for the HCV NS3/4A protease. When the fusion protein is intact, excitation of the donor results in energy transfer to the acceptor, producing an acceptor emission signal. If active NS3/4A protease is present, it cleaves the linker, separating the donor and acceptor and causing a loss of FRET. Inhibitors will prevent this cleavage and restore the FRET signal.
Caption: Workflow for a cell-based FRET assay for HCV protease inhibitors.
Step-by-Step Methodology:
-
Plasmid Construction:
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HeLa or Huh-7) in a suitable format for microscopy (e.g., glass-bottom dishes).
-
Co-transfect the cells with both the FRET biosensor plasmid and the NS3/4A protease expression plasmid using a standard transfection reagent.
-
-
Inhibitor Treatment:
-
Following transfection, replace the medium with fresh medium containing serial dilutions of the cyclopropyl keto acid inhibitor or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for the expression of the biosensor and protease, and for the inhibitor to take effect.
-
-
FRET Imaging and Analysis:
-
Using a fluorescence microscope equipped for FRET imaging, excite the cells at the ECFP excitation wavelength (~430 nm).
-
Capture images in both the ECFP emission channel (~475 nm) and the Citrine (FRET) emission channel (~530 nm).
-
For each cell, calculate a FRET ratio (e.g., Citrine intensity / ECFP intensity). A decrease in this ratio compared to cells expressing the biosensor alone indicates protease activity.
-
Plot the FRET ratio against the inhibitor concentration to determine the IC50 for protease inhibition in a cellular context.
-
Part 3: In Vivo Evaluation of Cyclopropyl-Containing Compounds
The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. For anti-cancer agents like LSD1 inhibitors, this is often assessed using xenograft models.
Experimental Protocol: AML Xenograft Model for Efficacy Studies
This protocol describes a general approach for evaluating the in vivo efficacy of a cyclopropyl-containing LSD1 inhibitor in an Acute Myeloid Leukemia (AML) xenograft model.[18][23]
Principle: Immunodeficient mice are inoculated with human AML cells. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess anti-leukemic efficacy.
Step-by-Step Methodology:
-
Cell Line and Animal Model:
-
Cell Inoculation:
-
Inject approximately 1 x 10⁶ AML cells intravenously (tail vein) into each mouse. This simulates the systemic nature of leukemia.[18]
-
-
Treatment Regimen:
-
After allowing time for the leukemia to establish (e.g., 7-10 days), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., a tranylcypromine derivative) via a clinically relevant route, such as oral gavage or intraperitoneal injection, on a defined schedule (e.g., daily for 21 days).
-
The control group receives the vehicle used to formulate the drug.
-
-
Monitoring and Endpoints:
-
Monitor the health of the mice daily, including body weight, as a measure of toxicity.[24]
-
Monitor tumor burden using methods like bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry analysis of peripheral blood for human CD45+ cells.[18]
-
The primary endpoint is typically overall survival. A significant increase in the survival of treated mice compared to the control group indicates efficacy.
-
At the end of the study, tissues such as bone marrow and spleen can be harvested to quantify leukemic infiltration.[23]
-
Conclusion and Future Perspectives
The cyclopropyl keto acid scaffold and its close chemical relatives represent a versatile and powerful platform in drug discovery. Their unique conformational rigidity and electronic properties have been successfully leveraged to create potent, mechanism-based inhibitors of key therapeutic targets like LSD1 and HCV NS3/4A protease. The ability of the cyclopropyl group to enhance metabolic stability further underscores its value to medicinal chemists.
The detailed experimental workflows presented herein—from initial biochemical screening to cell-based mechanism-of-action studies and finally to in vivo efficacy models—provide a clear roadmap for the evaluation of novel compounds based on this scaffold. As our understanding of disease biology deepens, the rational design of new cyclopropyl-containing molecules will undoubtedly lead to the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles, addressing unmet needs in oncology, virology, and beyond.
References
- 1. LSD1 mediates MYCN control of epithelial-mesenchymal transition through silencing of metastatic suppressor NDRG1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]
- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Hung-Wen Liu [grantome.com]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. epigentek.com [epigentek.com]
- 17. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclin A but not cyclin D1 is essential for c-myc-modulated cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating the Mechanism of Action of 4-Cyclopropyl-4-oxobutyric Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel 4-cyclopropyl-4-oxobutyric acid derivatives. This class of compounds, characterized by a unique cyclopropyl ketone moiety, presents distinct opportunities for therapeutic intervention, primarily driven by the inherent reactivity of the strained three-membered ring. Understanding the precise molecular interactions and subsequent cellular consequences is paramount for advancing these derivatives from promising leads to clinical candidates.
This document eschews a rigid, templated approach. Instead, it presents a logical, multi-pronged strategy that begins with broad, high-throughput screening and progressively narrows the focus to specific molecular targets and signaling pathways. The methodologies described herein are designed to be self-validating, with each experimental stage providing robust evidence to inform the next.
Part 1: Foundational Understanding and Hypothesis Generation
The cornerstone of the this compound scaffold is the cyclopropyl ketone group. The significant ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack or single-electron transfer, often resulting in ring-opening.[1] This inherent reactivity is the likely driver of its biological activity. The primary investigative goal is to identify the specific biomolecules (i.e., protein targets) that interact with this moiety and the downstream consequences of this interaction.
In Silico Target Prediction: A First Glimpse into Potential Mechanisms
Before embarking on extensive laboratory work, computational methods provide a cost-effective and rapid means to generate initial hypotheses.[2][3][4] By leveraging databases of known protein structures and ligand-binding domains, we can predict potential protein targets for our this compound derivatives.
-
Reverse Docking: This approach screens a library of known protein structures against the this compound derivative to identify potential binding partners.[2]
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features of the derivative that are responsible for its biological activity and uses this model to search for proteins with complementary binding sites.
The output of these in silico analyses will be a ranked list of potential protein targets. This list is not definitive but serves as a crucial starting point for experimental validation.
Part 2: Identification and Validation of Direct Molecular Targets
With a list of putative targets in hand, the next phase focuses on experimentally identifying and validating the direct binding partners of the this compound derivative within a biological context. A multi-faceted approach, combining both affinity-based and label-free methods, is recommended to ensure the robustness of the findings.
Affinity-Based Target Identification: Fishing for Binding Partners
Affinity chromatography is a classic and powerful technique to isolate proteins that physically interact with a small molecule.[5][6][7][8][9][10][11][12] This method involves immobilizing the compound of interest on a solid support and then passing a cell lysate over this "bait" to capture its binding partners.
-
Synthesis of an Affinity Probe: A derivative of the this compound is synthesized with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). It is crucial to ensure that the modification does not disrupt the compound's biological activity.
-
Immobilization: The affinity probe is covalently coupled to the solid support.
-
Cell Lysate Preparation: A cell lysate from a relevant cell line (e.g., a cancer cell line if investigating anti-cancer effects) is prepared under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Purification: The cell lysate is incubated with the compound-immobilized beads.
-
Washing: Non-specifically bound proteins are removed through a series of stringent washes.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are identified using mass spectrometry.[12]
| Parameter | Description |
| Solid Support | N-hydroxysuccinimide (NHS)-activated agarose beads |
| Linker Arm | A short polyethylene glycol (PEG) linker to minimize steric hindrance |
| Cell Line | Dependent on the therapeutic area of interest |
| Lysis Buffer | Non-denaturing buffer containing protease and phosphatase inhibitors |
| Mass Spectrometry | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) |
Label-Free Target Validation: Confirming Engagement in a Cellular Context
While affinity-based methods are excellent for identifying potential targets, they can sometimes yield false positives. Therefore, it is essential to validate these interactions using label-free methods that do not require modification of the compound. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target engagement in intact cells or cell lysates.[13][14][15][16] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[13][15]
-
Cell Treatment: Intact cells are treated with either the this compound derivative or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are removed by centrifugation.
-
Protein Quantification: The amount of the putative target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 3: Elucidating the Downstream Signaling Cascade
Once a direct molecular target has been validated, the focus shifts to understanding the functional consequences of the compound-target interaction. This involves mapping the downstream signaling pathways that are modulated by the this compound derivative.
Kinome Profiling: A Broad View of Kinase-Mediated Signaling
Many cellular processes are regulated by protein kinases, and small molecules often exert their effects by modulating kinase activity.[1][17][18] Kinome profiling provides a high-throughput method to assess the effect of a compound on a large panel of kinases simultaneously.[19][20]
The this compound derivative is screened against a panel of hundreds of purified protein kinases. The activity of each kinase is measured in the presence and absence of the compound. The results will reveal whether the derivative directly inhibits or activates any kinases, or if its downstream effects converge on specific kinase pathways.
Proteomic and Phosphoproteomic Profiling: Mapping the Cellular Response
To gain a global and unbiased view of the cellular response to the compound, quantitative proteomics and phosphoproteomics are invaluable tools. These techniques allow for the measurement of changes in the abundance of thousands of proteins and phosphorylation events following compound treatment.[21][22][23][24]
-
Cell Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Treatment: The "heavy"-labeled cells are treated with the this compound derivative, while the "light"-labeled cells are treated with a vehicle control.
-
Cell Lysis and Protein Digestion: The two cell populations are combined, lysed, and the proteins are digested into peptides.
-
Phosphopeptide Enrichment (for phosphoproteomics): Phosphopeptides are enriched from the peptide mixture using techniques such as titanium dioxide or immobilized metal affinity chromatography.
-
LC-MS/MS Analysis: The peptide mixture (or enriched phosphopeptides) is analyzed by LC-MS/MS.
-
Data Analysis: The relative abundance of each peptide (and thus protein or phosphorylation site) in the treated versus control sample is determined by comparing the intensities of the "heavy" and "light" peptide pairs.
The results of this analysis will provide a comprehensive map of the proteins and signaling pathways that are significantly altered by the compound, offering crucial insights into its mechanism of action.
Part 4: Final Validation and Mechanistic Confirmation
The final stage of the investigation involves validating the proposed mechanism of action through targeted experiments. This may include:
-
Site-directed mutagenesis: Mutating the proposed binding site on the target protein to demonstrate that the compound's effects are abolished.
-
Gene knockout/knockdown: Using techniques like CRISPR-Cas9 or siRNA to deplete the target protein and show that the cells become resistant to the compound.
-
In vivo studies: Evaluating the compound's efficacy and target engagement in animal models of disease.
By following this comprehensive and iterative approach, researchers can confidently elucidate the mechanism of action of novel this compound derivatives, paving the way for their successful development as next-generation therapeutics.
References
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 6. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KinomePro - Pamgene [pamgene.com]
- 18. assayquant.com [assayquant.com]
- 19. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 20. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 21. Protein Profiling | Proteomics [medicine.yale.edu]
- 22. Proteomics and the Analysis of Proteomic Data: An Overview of Current Protein-Profiling Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteomics: Methods, Techniques & Key Applications - Creative Proteomics [creative-proteomics.com]
- 24. Proteomic profiling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Synthesis of Novel 4-Cyclopropyl-4-oxobutyric Acid Analogs
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone of rational drug design.[1] Its incorporation into therapeutic candidates is a strategic decision, driven by the unique stereoelectronic properties conferred by its strained three-membered ring.[1] Key advantages of this moiety include the ability to enhance biological potency, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and pKa.[1][2] The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking a molecule into its bioactive conformation and thereby improving its binding affinity to a biological target.[1][3] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, rendering them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][2]
The 4-cyclopropyl-4-oxobutyric acid scaffold represents a particularly attractive starting point for the development of novel therapeutics. This bifunctional molecule incorporates the beneficial cyclopropyl ketone motif alongside a carboxylic acid handle, which can be readily modified to explore a wide range of chemical space and interact with various biological targets. This guide provides a comprehensive overview of the synthetic strategies for accessing this core structure and its analogs, alongside insights into their potential therapeutic applications.
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of route is often dictated by the desired substitution pattern on the cyclopropyl ring or the butyric acid chain, as well as the availability of starting materials.
Route A: Friedel-Crafts Acylation followed by Cyclization
A classical and highly effective approach for the synthesis of aryl cyclopropyl ketones is the Friedel-Crafts acylation.[4][5] In the context of this compound, this strategy can be adapted by using a precursor that can be subsequently converted to the desired product. One such approach involves the Friedel-Crafts acylation of a suitable aromatic compound with succinic anhydride to form a 4-aryl-4-oxobutanoic acid, which can then be subjected to further transformations.[6][7]
The general mechanism of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl chloride or anhydride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[4][8][9] This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the corresponding aryl ketone.[4][8][9] A key advantage of this method is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[4]
Caption: Workflow for Friedel-Crafts Acylation Route.
Route B: Cyclopropanation of α,β-Unsaturated Precursors
The Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of cyclopropyl ketones from α,β-unsaturated ketones (enones).[10] This reaction involves the use of a sulfur ylide, typically dimethylsulfoxonium methylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.[10][11] The ylide undergoes a conjugate addition to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and expel dimethyl sulfoxide (DMSO).[11]
This approach is particularly useful for accessing a diverse range of substituted cyclopropyl ketones by varying the structure of the starting enone. The corresponding 4-oxobutyric acid derivative can then be obtained through appropriate functional group transformations.
Caption: Corey-Chaykovsky Cyclopropanation Workflow.
Route C: Utilization of Cyclopropyl-Containing Building Blocks
An alternative and often more direct strategy involves the use of commercially available or readily synthesized building blocks that already contain the cyclopropyl moiety.[12] A prime example is the use of cyclopropanecarbonyl chloride in a Friedel-Crafts acylation reaction with a suitable aromatic or heterocyclic substrate.[12] This approach directly installs the cyclopropyl ketone functionality. Subsequent elaboration of the substituent on the aromatic ring can then lead to the desired 4-oxobutyric acid analog.
Another variation of this strategy is the use of cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) or other organometallic cyclopropyl species in reactions with appropriate electrophiles.[12]
Experimental Protocols
The following protocol provides a representative method for the synthesis of the parent compound, this compound, adapted from established procedures for the synthesis of related 4-oxoacids.[7]
Synthesis of this compound
This synthesis proceeds in two main steps: 1) Friedel-Crafts acylation of benzene with succinic anhydride to yield 4-oxo-4-phenylbutanoic acid, and 2) subsequent modification to introduce the cyclopropyl group. A more direct synthesis starting from a cyclopropyl-containing building block is also conceptually outlined.
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid [6][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous aluminum chloride (0.2 mol) and dry benzene (60 mL).
-
Addition of Reactant: While stirring the mixture, add succinic anhydride (0.1 mol) in small portions through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture on a water bath and continue stirring for 3-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The product will precipitate as a solid. Filter the crude product and wash it with cold water.
-
Purification: Recrystallize the crude 4-oxo-4-phenylbutanoic acid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.
Step 2: Conversion to this compound (Conceptual)
The conversion of 4-oxo-4-phenylbutanoic acid to this compound is a non-trivial transformation and would likely involve multiple steps. A more practical approach would be to synthesize the target molecule from a cyclopropyl-containing starting material.
Alternative Protocol: Synthesis of Methyl Cyclopropyl Ketone [10][13]
Methyl cyclopropyl ketone is a valuable intermediate that can be further elaborated to this compound.
-
Preparation of 5-Chloro-2-pentanone: This intermediate can be prepared by the reaction of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid.[10][13]
-
Cyclization: In a flask equipped with a stirrer and a reflux condenser, place a solution of sodium hydroxide in water. Add the crude 5-chloro-2-pentanone dropwise to the sodium hydroxide solution. The reaction mixture is then heated to induce cyclization.[13]
-
Isolation and Purification: The resulting methyl cyclopropyl ketone is isolated by distillation. The aqueous layer of the distillate is saturated with potassium carbonate, and the organic layer is separated, dried, and purified by fractional distillation.[10][13]
Characterization and Analysis
The structural confirmation and purity assessment of the synthesized this compound analogs are crucial. Standard analytical techniques employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the carbonyl and carboxylic acid groups.
Biological Significance and Therapeutic Potential
Analogs of this compound have shown promise in various therapeutic areas. The unique combination of the cyclopropyl ketone and the carboxylic acid moiety allows for interactions with a diverse range of biological targets.
| Analog Class | Therapeutic Target | Potential Application | Reference |
| 4-oxo-4-(indolin-1-yl)butanoic acids | Sphingosine-1-phosphate receptor 1 (S1P₁) | Autoimmune diseases | [14] |
| Substituted 4-aryl-4-oxobut-2-enoic acids | Not specified | Anti-inflammatory, analgesic, antimicrobial | [15] |
| Pyridazinone derivatives | Not specified | Antimicrobial, anti-inflammatory | [6] |
| General 4-oxoacids | Not specified | Fungicidal, bactericidal, anti-inflammatory | [7] |
The discovery of potent and selective S1P₁ agonists based on a 4-oxo-4-(indolin-1-yl)butanoic acid scaffold highlights the potential of this chemical class in the treatment of autoimmune diseases.[14] S1P₁ receptor modulation has been validated as a therapeutic strategy for conditions such as multiple sclerosis.
Caption: Drug Discovery Workflow for Novel Analogs.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis of a wider range of analogs by introducing various substituents on the cyclopropyl ring, the butyric acid backbone, and by replacing the carboxylic acid with bioisosteres.
-
Development of Novel Synthetic Methodologies: The exploration of more efficient, stereoselective, and environmentally friendly synthetic routes to access these compounds.
-
Broad Biological Screening: The evaluation of new analogs against a diverse panel of biological targets to uncover novel therapeutic applications.
-
In-depth Mechanistic Studies: Elucidation of the mechanism of action for the most promising compounds to guide further optimization efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of the Cyclopropyl Group in Modulating the Bioactivity of 4-Oxobutanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of small, conformationally constrained chemical moieties is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group has emerged as a uniquely powerful tool for optimizing the pharmacological profile of drug candidates. This technical guide provides an in-depth analysis of the multifaceted role of the cyclopropyl group when incorporated into scaffolds based on 4-oxobutanoic acid, a versatile precursor and endogenous molecule.[1][2] We will explore the fundamental physicochemical properties of the cyclopropyl ring that underpin its utility and detail its profound impact on metabolic stability, target binding, and overall molecular conformation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols for validation, and a clear rationale for leveraging this "privileged" structural fragment in drug design.[3][4][5]
The Unique Physicochemical Profile of the Cyclopropyl Group
The utility of the cyclopropyl group in drug design stems directly from its distinct electronic and structural properties, which differ significantly from acyclic alkyl groups.[6] Understanding these fundamentals is crucial to appreciating its application in modifying 4-oxobutanoic acid derivatives.
-
Bond Strain and Hybridization: The three-membered ring forces the C-C-C bond angles to an acute 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7] This high degree of ring strain results in C-C bonds with enhanced p-character, often described by the Walsh or Coulson-Moffitt orbital models.[6][7] Consequently, the cyclopropyl group exhibits electronic properties that are somewhat analogous to a carbon-carbon double bond, allowing it to engage in conjugation with adjacent π-systems.[8][9]
-
C-H Bond Strength: The rehybridization of the carbon orbitals also leads to shorter and stronger C-H bonds compared to those in standard alkanes.[3][5] This increased C-H bond dissociation energy is a primary reason for the group's enhanced resistance to oxidative metabolism.[10]
-
Conformational Rigidity: Unlike a flexible isopropyl or gem-dimethyl group, the cyclopropyl ring is a rigid, planar triangle of carbons.[11] When incorporated into a larger molecule, it drastically restricts the number of available conformations, which has profound implications for receptor binding and biological activity.[3][11]
-
Bioisosterism: The cyclopropyl group is frequently employed as a bioisostere for other common chemical groups, such as alkenes, isopropyl groups, and gem-dimethyl groups.[12][13][14] This substitution can maintain or improve biological activity while favorably modulating physicochemical and pharmacokinetic properties.[12]
Caption: Logical flow from the core physicochemical properties of the cyclopropyl group to its beneficial effects on pharmacological properties.
Strategic Application in Modulating Bioactivity
Incorporating a cyclopropyl group onto a 4-oxobutanoic acid scaffold can address multiple common challenges in drug discovery, from metabolic liabilities to suboptimal potency.
Enhancing Metabolic Stability
A primary application of the cyclopropyl group is to block sites of metabolism.[10] Aliphatic chains are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance. Replacing a metabolically labile isopropyl or gem-dimethyl group with a cyclopropyl moiety can effectively shield that position from enzymatic attack due to the stronger C-H bonds.[3][5][10]
A classic example in drug development is the statin drug, pitavastatin, where a cyclopropyl group was introduced to divert metabolism away from the problematic CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions.[10] While highly effective, it is important to note that this strategy is not without caveats. For instance, cyclopropylamines can sometimes be metabolized to form reactive intermediates, a potential liability that must be assessed.[10][15]
Optimizing Target Binding and Potency
The conformational rigidity of the cyclopropyl group is a key asset for enhancing binding affinity.[11] By "locking" a portion of the molecule into a fixed orientation, the cyclopropyl group reduces the entropic penalty associated with the molecule adopting its bioactive conformation upon binding to a biological target.[3][5] This can lead to a significant increase in potency.
Furthermore, the unique steric and electronic profile of the cyclopropyl group can lead to more favorable interactions within a protein's binding pocket. It can engage in productive hydrophobic interactions and its partial π-character can facilitate interactions with aromatic residues.[16] This can not only boost potency but also improve selectivity by favoring binding to the intended target over off-targets.[6][11]
Modulating Molecular Conformation
Beyond simply restricting local bond rotation, the cyclopropyl group can exert surprising long-range conformational effects. Recent studies have shown that a spiro-cyclopropane adjacent to a six-membered ring can override traditional steric preferences, forcing larger alkyl groups into an axial orientation, a conformation that is typically less stable.[17][18] This powerful conformational control element can be exploited to precisely orient substituents in three-dimensional space, which is critical for optimizing interactions with complex biological targets. In the context of a flexible 4-oxobutanoic acid chain, the introduction of a cyclopropyl group can similarly guide the overall molecular shape to better fit a target's binding site.[19]
Comparative Analysis: A Hypothetical Case Study
To illustrate the practical impact of cyclopropyl substitution, consider two hypothetical 4-oxobutanoic acid derivatives designed as inhibitors for a target enzyme, "Enzyme X."
-
Compound A: Features an isopropyl group at a key position.
-
Compound B: Features a cyclopropyl group at the same position, acting as a bioisosteric replacement.
| Parameter | Compound A (Isopropyl) | Compound B (Cyclopropyl) | Rationale for Improvement |
| Potency (IC₅₀) | 150 nM | 15 nM | Conformational rigidity reduces the entropic cost of binding and optimizes pharmacophore presentation.[3] |
| Metabolic Stability (t½, HLM) | 8 min | 55 min | Cyclopropyl C-H bonds are less susceptible to CYP450-mediated oxidation.[10] |
| Selectivity (Enzyme X vs. Y) | 10-fold | >100-fold | The fixed conformation of Compound B fits the active site of Enzyme X precisely, while being a poor fit for the off-target Enzyme Y.[11] |
| Plasma Clearance (in vivo) | High | Low | Increased metabolic stability directly contributes to lower clearance and a longer in vivo half-life.[3][5] |
HLM: Human Liver Microsomes
This hypothetical data demonstrates how a single, strategic bioisosteric replacement can yield a candidate with a dramatically improved overall profile, transforming a mediocre lead into a developable drug candidate.
Experimental Protocols for Evaluation
Validating the impact of a cyclopropyl substitution requires robust, well-controlled experimental assays. The following protocols provide standardized methodologies for assessing metabolic stability and target engagement.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH (cofactor) solution in phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add 98 µL of the HLM working solution to each well.
-
Add 1 µL of the 10 mM test compound stock to achieve a final substrate concentration of 1 µM.
-
Self-Validation: Include control wells: a negative control without NADPH to measure non-enzymatic degradation, and a positive control with a compound known for high clearance (e.g., Verapamil).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding 1 µL of the 10 mM NADPH solution to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining percentage of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is determined.
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .
-
Caption: Experimental workflow for the in vitro metabolic stability assay.
Protocol 2: Enzyme Inhibition Assay (Fluorescence-Based)
This assay determines the potency of a compound in inhibiting its intended biological target.
Objective: To determine the IC₅₀ value of a test compound against a target enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM and performing 10-point, 3-fold dilutions.
-
Prepare the enzyme and its corresponding substrate in an appropriate assay buffer (e.g., HEPES buffer with MgCl₂, DTT). The final concentrations should be optimized based on the enzyme's kinetic properties (e.g., substrate at Kₘ concentration).
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted compound (or DMSO for vehicle control) to the appropriate wells.
-
Self-Validation: Include positive control wells (no enzyme) and negative/vehicle control wells (DMSO instead of compound).
-
Add 10 µL of the enzyme solution to all wells except the positive controls.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution, or proceed directly to reading if it's a continuous assay.
-
Read the fluorescence signal on a compatible plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (positive control wells) from all other readings.
-
Normalize the data by setting the average of the vehicle control wells as 100% activity and the positive control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The cyclopropyl group is far more than a simple steric blocker; it is a sophisticated design element that leverages unique principles of chemical physics to solve complex pharmacological problems.[4] When applied to the 4-oxobutanoic acid scaffold, it offers a validated strategy to enhance metabolic stability, lock in bioactive conformations for improved potency and selectivity, and ultimately improve the pharmacokinetic profile of a drug candidate.[3][5] By understanding the fundamental causality behind its effects and employing robust experimental validation, drug discovery teams can effectively harness the power of the cyclopropyl group to accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 15. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 16. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 17. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 18. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 19. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Friedel-Crafts acylation for 4-Cyclopropyl-4-oxobutyric acid synthesis
An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-4-oxobutyric Acid via Friedel-Crafts Acylation
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable keto-acid intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the Friedel-Crafts acylation of cyclopropylbenzene with succinic anhydride, a robust and classical method for C-C bond formation on an aromatic ring.[1][2] This guide delves into the underlying electrophilic aromatic substitution mechanism, offers a meticulously detailed experimental protocol, outlines critical safety precautions, and discusses methods for purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights necessary for the successful execution and potential optimization of this synthesis.
Introduction and Scientific Principles
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, facilitates the addition of an acyl group to an aromatic ring.[3] This electrophilic aromatic substitution reaction is exceptionally effective for producing aryl ketones.[4] In the context of this guide, we apply this reaction to synthesize this compound, using cyclopropylbenzene as the aromatic substrate and succinic anhydride as the acylating agent.
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which is essential for generating the reactive electrophile.[5][6] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting acyl group, which effectively prevents polysubstitution and leads to monoacylated products.[4][7]
Reaction Mechanism
The synthesis proceeds through a well-established electrophilic aromatic substitution pathway, which can be dissected into three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive, resonance-stabilized acylium ion. This ion is the potent electrophile that drives the reaction.[5][8][9]
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the cyclopropylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][8]
-
Re-aromatization and Product Formation: A weak base, typically the [AlCl₃(OH)]⁻ complex formed during the process, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the aluminum chloride complex of the final ketone product.[8] A subsequent aqueous workup is required to hydrolyze this complex and liberate the desired this compound.[8][10]
Diagram 1: Reaction Mechanism
References
- 1. ijcps.org [ijcps.org]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. glasp.co [glasp.co]
Application Notes and Protocols for 4-Cyclopropyl-4-oxobutyric Acid in Synthetic Chemistry
Introduction: The Synthetic Utility of a Bifunctional Building Block
4-Cyclopropyl-4-oxobutyric acid is a versatile bifunctional molecule of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates two key reactive handles: a carboxylic acid and a cyclopropyl ketone. The cyclopropyl motif is a highly sought-after feature in modern drug design, often introduced to enhance metabolic stability, improve potency by enforcing conformational rigidity, and modulate pharmacokinetic properties.[1] The γ-keto acid framework serves as a powerful precursor for the synthesis of a diverse range of carbocyclic and heterocyclic systems, most notably pyridazinones, which exhibit a wide spectrum of biological activities.[2]
This guide provides a detailed exploration of the experimental procedures involving this compound, from its synthesis to its application in key synthetic transformations. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the experimental design.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
| Property | Value | Reference(s) |
| CAS Number | 53712-75-7 | [3][4] |
| Molecular Formula | C₇H₁₀O₃ | [3][5] |
| Molecular Weight | 142.15 g/mol | [3][5] |
| Appearance | Solid | [6] |
| Melting Point | 67-72 °C | [4] |
| Boiling Point | 296.2 °C at 760 mmHg | [4] |
| Density | 1.267 g/cm³ | [4] |
| SMILES | C1CC1C(=O)CCC(=O)O | [5] |
Safety & Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use only in a well-ventilated area, preferably a fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. If ingested, rinse the mouth with water. In all cases of significant exposure, seek medical attention.
Synthesis of this compound
The most direct and established method for synthesizing γ-keto acids of this type is the Friedel-Crafts acylation.[7][8] This reaction involves the electrophilic aromatic substitution of an acyl group onto a substrate. For this compound, the synthesis involves the reaction of cyclopropylcarbonyl chloride (cyclopropanecarbonyl chloride) with a suitable three-carbon synthon or, more commonly, a related multi-step sequence. A highly analogous and well-documented procedure is the acylation of an aromatic ring with succinic anhydride, which provides the core 4-oxo-butanoic acid structure.[9] The protocol below is adapted from standard Friedel-Crafts procedures for producing 4-aryl-4-oxobutanoic acids.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol outlines the synthesis of a 4-aryl-4-oxobutanoic acid, which follows the same principles required for the target molecule, illustrating the key chemical transformations.
Reaction Principle: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to succinic anhydride, generating a highly electrophilic acylium ion. This intermediate is attacked by an electron-rich aromatic ring (e.g., benzene or a substituted derivative), followed by rearomatization and aqueous workup to yield the final product.[9]
Caption: General workflow for Friedel-Crafts acylation.
Materials:
-
Succinic anhydride
-
Anhydrous aromatic solvent (e.g., benzene, toluene)
-
Aluminum chloride (anhydrous, powdered)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a powder addition funnel. The entire setup must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Charging: Charge the flask with the aromatic substrate (e.g., Toluene, 1.2 eq) and succinic anhydride (1.0 eq). Begin stirring to form a slurry.
-
Catalyst Addition: Cool the flask in an ice-water bath. Cautiously add anhydrous aluminum chloride (2.2 - 2.5 eq) in portions through the powder funnel over 30-45 minutes. The addition is exothermic and will be accompanied by the evolution of HCl gas, which should be vented through the drying tube into a proper scrub.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl until the mixture is acidic. This will hydrolyze the aluminum complex.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers and wash with a saturated NaHCO₃ solution to remove unreacted succinic acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization.[1][9]
Key Synthetic Transformations & Protocols
This compound is a valuable starting material for a variety of derivatives. The following protocols detail common and useful transformations.
Protocol 2: Esterification of the Carboxylic Acid
Esterification is a fundamental reaction for modifying the carboxylic acid moiety, often used to protect the acid or to modulate the solubility and electronic properties of the molecule. The Fischer-Speier esterification is a classic acid-catalyzed method.[10]
Reaction Principle: In the presence of a strong acid catalyst (like H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. A nucleophilic attack by the alcohol, followed by elimination of water, yields the ester. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the product.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 6. This compound [stenutz.eu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: 4-Cyclopropyl-4-oxobutyric Acid as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a paramount objective. Among the myriad of chemical motifs employed to achieve this, the cyclopropyl group has emerged as a particularly valuable bioisostere.[1][2] Its incorporation into drug candidates can significantly influence their metabolic stability, conformational rigidity, and binding affinity to biological targets.[3][4] This application note focuses on 4-cyclopropyl-4-oxobutyric acid, a bifunctional building block that uniquely combines the advantageous properties of a cyclopropyl ketone with the synthetic versatility of a carboxylic acid.
The inherent strain of the three-membered ring in the cyclopropyl group imparts distinct electronic and conformational properties compared to its acyclic or larger ring counterparts.[4] This rigidity can "lock" a molecule into a bioactive conformation, potentially leading to increased potency and reduced off-target effects.[3] Furthermore, the cyclopropyl ring is often more resistant to oxidative metabolism than corresponding alkyl or alkenyl groups, a critical attribute for improving the pharmacokinetic profile of a drug candidate.[1]
This compound serves as an exemplary scaffold for leveraging these benefits. The ketone functionality provides a handle for a variety of chemical transformations, while the carboxylic acid offers a convenient point for amide bond formation, a cornerstone of medicinal chemistry. This dual functionality allows for the systematic exploration of chemical space and the generation of diverse compound libraries for screening.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in a drug discovery program.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | [5][6] |
| Molecular Weight | 142.15 g/mol | [5][6] |
| Melting Point | 67-72 °C | [7] |
| Boiling Point | 296.2 °C at 760 mmHg | [7] |
| Density | 1.267 g/cm³ | [7] |
| Flash Point | 147.2 °C | [7] |
| Canonical SMILES | C1CC1C(=O)CCC(=O)O | [5][7] |
| InChIKey | ISZLFKWEBSKHTO-UHFFFAOYSA-N | [7][8] |
These properties indicate a stable, crystalline solid at room temperature with a relatively high boiling point, suggesting low volatility. Its structure, featuring both a polar carboxylic acid and a moderately polar ketone, implies a degree of solubility in both polar and non-polar organic solvents.
Synthetic Accessibility and Derivatization Strategies
The utility of a building block is intrinsically linked to its synthetic accessibility. While the direct synthesis of this compound is not extensively detailed in readily available literature, analogous structures such as cyclopropyl ketones are commonly prepared. A prevalent method for generating cyclopropyl ketones is the Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated ketone with a sulfur ylide.[3]
The true synthetic power of this compound lies in its capacity for diverse derivatization.
Caption: Derivatization pathways for this compound.
The carboxylic acid moiety is readily converted to amides, esters, and other acid derivatives, providing a facile route to introduce a wide range of substituents. The ketone can undergo reactions such as reduction to the corresponding alcohol, reductive amination, or serve as a precursor for the formation of various heterocyclic systems.[9]
Application in Drug Discovery: Case Studies and Rationale
The incorporation of the cyclopropyl moiety has proven to be a successful strategy in the development of numerous therapeutic agents.[10][11][12] For instance, cyclopropyl groups are found in antiviral drugs, fungicides, and herbicides.[10][12] The rationale for using a building block like this compound is rooted in its potential to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]
Case Study Example: Kinase Inhibitors
In the design of kinase inhibitors, achieving selectivity and avoiding off-target effects is a major challenge. The rigid conformation conferred by a cyclopropyl group can help to lock the inhibitor into a specific binding mode, thereby enhancing selectivity.[14] A hypothetical drug discovery workflow might involve the synthesis of a library of amides derived from this compound and a diverse set of amines, followed by screening against a panel of kinases.
Caption: Drug discovery workflow utilizing this compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for the synthesis of amide derivatives from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[15][16]
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Rationale for Reagent Choice:
-
EDC/HOBt: This combination is a widely used and efficient coupling system that minimizes racemization for chiral substrates and effectively activates the carboxylic acid for nucleophilic attack by the amine.[15][17] The urea byproduct of EDC is water-soluble, facilitating its removal during the aqueous workup.[17]
-
DIPEA: A non-nucleophilic base used to neutralize any acid present and to facilitate the coupling reaction.[15]
-
DMF: A polar aprotic solvent that is excellent for dissolving a wide range of reactants.[18]
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of compounds derived from this compound.[1]
Materials:
-
Test compound (derived from this compound)
-
Human Liver Microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with an internal standard
-
Incubator/shaking water bath (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes (final protein concentration 0.5 mg/mL).
-
Pre-warm the reaction mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to a final concentration of 1 µM.
-
Incubate the reaction at 37 °C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compound.
Self-Validation and Interpretation:
The inclusion of positive and negative controls is crucial for validating the assay. A rapidly metabolized compound (e.g., verapamil) can serve as a positive control, while a metabolically stable compound (e.g., warfarin) can be used as a negative control. The disappearance of the test compound over time should follow first-order kinetics, and the data should be plotted as the natural logarithm of the percentage of remaining compound versus time to calculate the half-life. The expected outcome for compounds incorporating the cyclopropyl moiety is enhanced metabolic stability compared to analogous structures with more metabolically labile groups.[1][4]
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a metabolically robust cyclopropyl ketone and a synthetically tractable carboxylic acid provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. The protocols and strategies outlined in this application note are intended to provide a solid foundation for researchers to effectively utilize this promising scaffold in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cyclopropyl ketone [sincerechemicals.com]
- 5. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound [stenutz.eu]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
- 13. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hepatochem.com [hepatochem.com]
- 17. bachem.com [bachem.com]
- 18. Amide Synthesis [fishersci.dk]
Application of 4-Cyclopropyl-4-oxobutyric Acid in the Synthesis of Heterocyclic Compounds
Introduction: The Versatility of a Cyclopropyl Ketoacid in Heterocyclic Chemistry
4-Cyclopropyl-4-oxobutyric acid is a bifunctional building block of significant interest to the synthetic organic chemist, particularly in the realm of heterocyclic chemistry. Its unique structure, featuring a cyclopropyl ketone and a carboxylic acid, offers two reactive handles that can be exploited to construct a diverse array of heterocyclic scaffolds. The cyclopropyl group, a strained three-membered ring, imparts unique electronic and conformational properties to the resulting molecules, often enhancing their biological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of pyridazinones, pyrroles, and benzodiazepines, complete with mechanistic insights and detailed experimental protocols.
I. Synthesis of 6-Cyclopropyl-4,5-dihydropyridazin-3(2H)-ones: Access to Bioactive Scaffolds
Pyridazinone derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects. The reaction of γ-ketoacids with hydrazine hydrate is a classical and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.
Reaction Mechanism
The reaction proceeds through an initial condensation between the hydrazine and the ketone carbonyl of this compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid carbonyl, leading to a cyclic intermediate. Subsequent dehydration yields the stable 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps.
Caption: Synthesis of 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one.
Experimental Protocol: Conventional Heating
Objective: To synthesize 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 35.2 mmol) in ethanol (50 mL).
-
To the stirred solution, add hydrazine hydrate (e.g., 2.1 mL, 42.2 mmol) dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one.
Expected Yield: 85-95%
Experimental Protocol: Microwave-Assisted Synthesis
The use of microwave irradiation can significantly reduce the reaction time for the synthesis of pyridazinones.[1][2]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, combine this compound (e.g., 500 mg, 3.52 mmol) and ethanol (5 mL).
-
Add hydrazine hydrate (e.g., 0.21 mL, 4.22 mmol) to the vial and cap it securely.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 10-15 minutes.
-
After the reaction, cool the vial to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 90-98%
II. Paal-Knorr Synthesis of Cyclopropyl-Substituted Pyrroles
The Paal-Knorr synthesis is a powerful and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4] this compound, being a γ-ketoacid, can be considered a 1,4-dicarbonyl equivalent for this transformation.
Reaction Mechanism
The reaction is typically acid-catalyzed. One of the carbonyl groups (in this case, the ketone) is protonated, which activates it for nucleophilic attack by the primary amine to form a hemiaminal. The hemiaminal then undergoes intramolecular cyclization by the attack of the nitrogen atom on the second carbonyl group (the carboxylic acid). A series of dehydration steps then lead to the formation of the aromatic pyrrole ring. The choice of a weak acid, like acetic acid, is crucial as stronger acids can favor the formation of furan derivatives.[4]
Caption: Paal-Knorr synthesis of a cyclopropyl-substituted pyrrole.
Experimental Protocol: Synthesis of 1-Benzyl-2-cyclopropyl-1H-pyrrole-3-acetic acid
Objective: To synthesize a cyclopropyl-substituted pyrrole via the Paal-Knorr reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Glacial acetic acid
-
Toluene
-
Round-bottom flask with Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (e.g., 4.0 g, 28.1 mmol), benzylamine (e.g., 3.3 mL, 30.9 mmol), and toluene (50 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and continue heating until the theoretical amount of water (0.5 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:2).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-benzyl-2-cyclopropyl-1H-pyrrole-3-acetic acid.
Expected Yield: 60-75%
III. Synthesis of Cyclopropyl-Substituted Benzodiazepines
Benzodiazepines are a class of psychoactive drugs and are a core scaffold in medicinal chemistry. A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. While this compound is a 1,4-dicarbonyl equivalent, its reaction with o-phenylenediamine can be directed to form a seven-membered diazepine ring.
Reaction Mechanism
The synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone typically proceeds under acidic catalysis. One of the amino groups of o-phenylenediamine attacks the ketone carbonyl of this compound to form an imine. The second amino group then undergoes an intramolecular cyclization by attacking the carboxylic acid carbonyl. Subsequent dehydration leads to the formation of the benzodiazepine ring. The use of a catalyst like p-toluenesulfonic acid (p-TSA) is often employed to facilitate the reaction.[5]
Caption: Synthesis of a cyclopropyl-substituted benzodiazepine.
Experimental Protocol: Synthesis of 4-cyclopropyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Objective: To synthesize a cyclopropyl-substituted benzodiazepine from this compound and o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Round-bottom flask with Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (e.g., 3.0 g, 21.1 mmol), o-phenylenediamine (e.g., 2.28 g, 21.1 mmol), and toluene (60 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 200 mg).
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Continue refluxing for 8-12 hours, collecting the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-cyclopropyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Expected Yield: 55-70%
Data Summary
| Heterocycle | Reactants | Key Conditions | Expected Yield |
| 6-Cyclopropyl-4,5-dihydropyridazin-3(2H)-one | This compound, Hydrazine hydrate | Ethanol, Reflux | 85-95% |
| 6-Cyclopropyl-4,5-dihydropyridazin-3(2H)-one | This compound, Hydrazine hydrate | Ethanol, Microwave (120 °C) | 90-98% |
| 1-Benzyl-2-cyclopropyl-1H-pyrrole-3-acetic acid | This compound, Benzylamine | Toluene, Acetic acid, Reflux | 60-75% |
| 4-cyclopropyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | This compound, o-Phenylenediamine | Toluene, p-TSA, Reflux | 55-70% |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of important heterocyclic compounds. The protocols outlined in this application note demonstrate straightforward and efficient methods for the preparation of pyridazinones, pyrroles, and benzodiazepines. The unique cyclopropyl moiety introduced by this building block offers exciting possibilities for the development of novel therapeutic agents and functional materials. The provided methodologies, grounded in well-established reaction mechanisms, offer a solid foundation for further exploration and optimization in both academic and industrial research settings.
References
Anwendungsleitfaden zur Derivatisierung von 4-Cyclopropyl-4-oxobuttersäure für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation von 4-Cyclopropyl-4-oxobuttersäure. Diese bifunktionelle Gerüststruktur ist von erheblichem Interesse für die medizinische Chemie und bietet zwei reaktive Zentren – eine Carbonsäure und ein Cyclopropylketon – für die systematische Derivatisierung zur Optimierung von Leitstrukturen.
Wissenschaftliche Begründung und strategische Überlegungen
Die 4-Cyclopropyl-4-oxobuttersäure-Einheit vereint zwei wichtige pharmakologische Merkmale. Die Cyclopropylgruppe ist in der modernen Wirkstoffforschung ein begehrtes Strukturelement. Aufgrund ihrer starren Konformation kann sie die Bindungsaffinität an Zielproteine durch entropische Vorteile verbessern.[1][2] Die erhöhte sp³-Hybridisierung und die gespannte Ringstruktur tragen oft zu einer verbesserten metabolischen Stabilität und erhöhten Wirksamkeit bei.[1][3][4] Die Carbonsäuregruppe hingegen dient als vielseitiger Ankerpunkt für die Einführung verschiedener funktioneller Gruppen zur Modulation der physikochemisch-pharmazeutischen Eigenschaften wie Löslichkeit, Permeabilität und Zielbindung.[5][6][7]
Die Herausforderung und gleichzeitig die Chance bei der Arbeit mit diesem Molekül liegt in der selektiven Modifikation einer der beiden funktionellen Gruppen, während die andere intakt bleibt oder gezielt für nachfolgende Reaktionen geschützt wird. Dieser Leitfaden beschreibt Strategien für beide Ansätze.
Derivatisierung der Carbonsäure-Funktionalität
Die Carbonsäuregruppe ist der primäre Angriffspunkt für die Bildung von Amiden und Estern, zwei der häufigsten funktionellen Gruppen in zugelassenen Arzneimitteln.
Amid-Kupplung: Synthese einer diversen Amid-Bibliothek
Die Amidbindung ist aufgrund ihrer Stabilität und ihrer Fähigkeit, als Wasserstoffbrückendonor und -akzeptor zu fungieren, ein Eckpfeiler der medizinischen Chemie.[8] Die direkte Umsetzung einer Carbonsäure mit einem Amin ist aufgrund der Säure-Base-Neutralisation ineffizient.[9][10] Daher ist eine Aktivierung der Carbonsäure erforderlich.
Abbildung 1: Entscheidungs-Workflow für die Amid-Kupplung.
Diese Methode ist ein Standardverfahren für die meisten primären und sekundären Amine und bekannt für ihre milden Reaktionsbedingungen und die Unterdrückung von Racemisierung.[10][11][12]
-
Reagenzien und Materialien:
-
4-Cyclopropyl-4-oxobuttersäure (1,0 Äquiv.)
-
Gewünschtes Amin (1,1 Äquiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC, 1,2 Äquiv.)
-
1-Hydroxybenzotriazol (HOBt, 0,1-1,0 Äquiv.)
-
N,N-Diisopropylethylamin (DIPEA, 2,0 Äquiv.)
-
Wasserfreies Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF)
-
Magnetrührer, Rundkolben, Stickstoffatmosphäre
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 4-Cyclopropyl-4-oxobuttersäure (1,0 Äquiv.), das gewünschte Amin (1,1 Äquiv.) und HOBt (katalytisch bis stöchiometrisch) in wasserfreiem DCM oder DMF in einem Rundkolben unter Stickstoff.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie DIPEA (2,0 Äquiv.) hinzu und rühren Sie für 5 Minuten.
-
Fügen Sie EDC (1,2 Äquiv.) portionsweise hinzu, während die Temperatur bei 0 °C gehalten wird.
-
Entfernen Sie das Eisbad und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. Rühren Sie für 12-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
-
-
Begründung der experimentellen Wahl: Die Zugabe von HOBt bildet ein aktives Ester-Intermediat, das Nebenreaktionen wie die Bildung von N-Acylharnstoff unterdrückt und die Racemisierung bei chiralen Aminen minimiert.[12] DIPEA dient als organische Base, um das entstehende HCl-Salz zu neutralisieren, ohne mit dem aktivierten Ester zu konkurrieren.
Ester-Synthese (Steglich-Veresterung)
Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Estern, insbesondere bei sterisch gehinderten Alkoholen.[11][13]
-
Reagenzien und Materialien:
-
4-Cyclopropyl-4-oxobuttersäure (1,0 Äquiv.)
-
Gewünschter Alkohol (1,2 Äquiv.)
-
N,N'-Dicyclohexylcarbodiimid (DCC, 1,1 Äquiv.)
-
4-Dimethylaminopyridin (DMAP, 0,1 Äquiv.)
-
Wasserfreies Dichlormethan (DCM)
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 4-Cyclopropyl-4-oxobuttersäure (1,0 Äquiv.), den Alkohol (1,2 Äquiv.) und DMAP (0,1 Äquiv.) in wasserfreiem DCM.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie eine Lösung von DCC (1,1 Äquiv.) in DCM langsam hinzu.
-
Rühren Sie die Mischung für 1-2 Stunden bei 0 °C und lassen Sie sie dann über Nacht bei Raumtemperatur rühren.
-
Der als Nebenprodukt entstehende Dicyclohexylharnstoff (DCU) fällt als weißer Feststoff aus. Filtrieren Sie den Feststoff ab und waschen Sie ihn mit kaltem DCM.
-
Waschen Sie das Filtrat mit 1 M HCl und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase, entfernen Sie das Lösungsmittel und reinigen Sie den Ester durch Säulenchromatographie.
-
-
Begründung der experimentellen Wahl: DMAP wirkt als hochwirksamer Acyltransfer-Katalysator, der die Reaktion erheblich beschleunigt und die Bildung von Nebenprodukten unterdrückt.[11] Die niedrige Temperatur zu Beginn der Reaktion minimiert ebenfalls unerwünschte Nebenreaktionen.
| Derivatisierung | Reagenzien | Typische Ausbeute | Vorteile |
| Amid-Kupplung | EDC, HOBt, DIPEA | 70-95% | Milde Bedingungen, breiter Anwendungsbereich |
| Ester-Synthese | DCC, DMAP | 75-90% | Effizient für gehinderte Alkohole |
Tabelle 1: Zusammenfassung der Derivatisierungsstrategien für die Carbonsäuregruppe.
Derivatisierung des Cyclopropylketon-Strukturelements
Das Cyclopropylketon bietet einzigartige Reaktionsmöglichkeiten, die über die Standard-Ketonchemie hinausgehen, einschließlich reduktiver Aminierungen und Ringöffnungsreaktionen.
Reduktive Aminierung zur Einführung von Amin-Diversität
Die reduktive Aminierung ist eine der wichtigsten Methoden zur Bildung von C-N-Bindungen. Sie verläuft über ein intermediäres Imin oder Enamin, das in situ reduziert wird.
Abbildung 2: Strategischer Workflow für die reduktive Aminierung des Ketons.
STAB ist ein mildes Reduktionsmittel, das oft die Reduktion des Ketons in Gegenwart der Carbonsäure ermöglicht, obwohl ein Schutz der Säure (z.B. als Ester) empfohlen wird, um Nebenreaktionen zu vermeiden und die Ausbeuten zu verbessern.
-
Vorbereitungsschritt (optional, aber empfohlen): Verestern Sie die Carbonsäuregruppe nach Protokoll 2.2.1 mit Methanol, um den Methylester zu erhalten.
-
Reagenzien und Materialien:
-
4-Cyclopropyl-4-oxobuttersäuremethylester (1,0 Äquiv.)
-
Primäres oder sekundäres Amin (1,5 Äquiv.)
-
Natriumtriacetoxyborhydrid (STAB, 1,5 Äquiv.)
-
Dichlorethan (DCE) oder Tetrahydrofuran (THF)
-
Essigsäure (katalytisch)
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie den 4-Cyclopropyl-4-oxobuttersäuremethylester (1,0 Äquiv.) und das Amin (1,5 Äquiv.) in DCE.
-
Fügen Sie eine katalytische Menge Essigsäure hinzu, um die Iminbildung zu fördern. Rühren Sie für 30-60 Minuten bei Raumtemperatur.
-
Fügen Sie STAB (1,5 Äquiv.) portionsweise hinzu. Die Reaktion kann leicht exotherm sein.
-
Rühren Sie die Mischung für 12-24 Stunden bei Raumtemperatur.
-
Beenden Sie die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Waschen Sie die vereinigten organischen Phasen, trocknen Sie sie und entfernen Sie das Lösungsmittel.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
Verseifung (falls erforderlich): Lösen Sie den gereinigten Ester in einem THF/Wasser-Gemisch und fügen Sie Lithiumhydroxid (LiOH, 2-3 Äquiv.) hinzu. Rühren Sie bei Raumtemperatur, bis die Reaktion abgeschlossen ist (DC-Kontrolle). Neutralisieren Sie mit 1 M HCl und extrahieren Sie das Endprodukt.
-
Ringöffnungsreaktionen: Zugang zu linearen γ-funktionalisierten Gerüsten
Die Ringspannung des Cyclopropylrings macht ihn anfällig für Ringöffnungsreaktionen unter Lewis-Säure-Katalyse, was den Zugang zu linearisierten, funktionalisierten Molekülen ermöglicht.[5][14][15]
Diese Reaktion führt zu γ-Thioether-substituierten Ketonen, die wertvolle Zwischenprodukte für weitere Modifikationen sind.
-
Reagenzien und Materialien:
-
4-Cyclopropyl-4-oxobuttersäure (oder dessen Ester) (1,0 Äquiv.)
-
Thiol (z.B. Thiophenol, 1,2 Äquiv.)
-
Scandium(III)triflat (Sc(OTf)₃, 10 mol%)
-
Wasserfreies Dichlormethan (DCM)
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie die 4-Cyclopropyl-4-oxobuttersäure (oder deren Ester) (1,0 Äquiv.) und Sc(OTf)₃ (0,1 Äquiv.) in wasserfreiem DCM unter Stickstoff.
-
Fügen Sie das Thiol (1,2 Äquiv.) bei Raumtemperatur hinzu.
-
Rühren Sie die Reaktion für 4-12 Stunden und überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion löschen Sie diese mit Wasser.
-
Extrahieren Sie die Mischung mit DCM, waschen, trocknen und konzentrieren Sie die organische Phase.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
-
Begründung der experimentellen Wahl: Scandium(III)triflat ist ein hochwirksamer Lewis-Säure-Katalysator, der die Ringöffnung unter milden Bedingungen ermöglicht und mit vielen funktionellen Gruppen kompatibel ist.[3][5]
| Derivatisierung | Reagenzien | Typische Ausbeute | Vorteile |
| Reduktive Aminierung | STAB, Amin | 60-85% | Milde Reduktion, hohe funktionelle Gruppentoleranz |
| Ringöffnung | Sc(OTf)₃, Thiol | 70-90% | Zugang zu linearisierten, funktionalisierten Gerüsten |
Tabelle 2: Zusammenfassung der Derivatisierungsstrategien für die Cyclopropylketon-Gruppe.
Schlussfolgerung
4-Cyclopropyl-4-oxobuttersäure ist ein vielseitiges chemisches Gerüst, das eine Fülle von Möglichkeiten für die Derivatisierung in der medizinischen Chemie bietet. Durch die selektive Modifikation der Carbonsäure- oder der Cyclopropylketon-Funktionalität können Forscher systematisch die Struktur-Wirkungs-Beziehungen (SAR) untersuchen und die pharmakokinetischen und pharmakodynamischen Profile von Leitstrukturen optimieren. Die in diesem Leitfaden beschriebenen Protokolle bieten robuste und reproduzierbare Methoden, um Bibliotheken von Analoga für die Wirkstoffforschung zu erstellen.
Referenzen
-
Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-52. --INVALID-LINK--
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. --INVALID-LINK--
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. --INVALID-LINK--
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. --INVALID-LINK--
-
de Ruiter, J. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3247. --INVALID-LINK--
-
Ma, J., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(4), 2053-2063. --INVALID-LINK--
-
Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. --INVALID-LINK--
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Pharmaffiliates. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates. --INVALID-LINK--
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). 4-Cyclopropyl-4-oxobutyric acid. --INVALID-LINK--
-
Stenutz. (n.d.). This compound. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. --INVALID-LINK--
-
Biosynth. (n.d.). This compound. --INVALID-LINK--
-
Feng, X., et al. (2017). Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers, 4(1), 115-118. --INVALID-LINK--
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. --INVALID-LINK--
-
E. J. Corey, et al. (1998). A mild and efficient method for the synthesis of heterocycles from cyclopropenones. RSC Advances, 12(35), 22064-22093. --INVALID-LINK--
-
Miller, R. D., & McKean, D. R. (1979). Ring opening of cyclopropyl ketones by trimethylsilyl iodide. The Journal of Organic Chemistry, 44(23), 4216-4218. --INVALID-LINK--
-
Donnelly, J. A., & O'Boyle, P. (1983). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 257-261. --INVALID-LINK--
-
Aapptec. (n.d.). Coupling Reagents. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
Helmich, U. (n.d.). Bildung von Carbonsäureamiden. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Converting Ketones to Amides. --INVALID-LINK--
-
ResearchGate. (2023). Functionalization of enantiomerically enriched cyclopropyl ketones following deracemization by Al-salen photocatalysis. --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amide Synthesis. --INVALID-LINK--
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. --INVALID-LINK--
-
ResearchGate. (2021). Reductive amination of prochiral ketones. --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to 4-Oxobutanoic Acid. --INVALID-LINK--
-
ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. --INVALID-LINK--
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds [mdpi.com]
- 8. hepatochem.com [hepatochem.com]
- 9. scbt.com [scbt.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. This compound | 53712-75-7 [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of 4-Cyclopropyl-4-oxobutyric acid for Preclinical Studies
Introduction
4-Cyclopropyl-4-oxobutyric acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring a cyclopropyl ketone, is of significant interest in medicinal chemistry for its potential to modulate the physicochemical and pharmacokinetic properties of drug candidates. The efficient and scalable synthesis of this intermediate with high purity is therefore a critical step in advancing new chemical entities through the preclinical development pipeline.[1][2][3] Preclinical studies, which bridge the gap between initial discovery and human clinical trials, demand a consistent supply of well-characterized starting materials to ensure the reliability and reproducibility of toxicological and efficacy data.[4][5]
This application note provides a detailed, field-proven protocol for the scale-up synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust, scalable, and to yield material of a purity (>98%) suitable for preclinical evaluation.
Synthetic Strategy: A Mechanistic Approach to Scale-up
The most direct and industrially scalable approach to γ-keto acids is the Friedel-Crafts acylation of an aromatic substrate with an acid anhydride.[6][7] In the case of this compound, the logical precursors are cyclopropylbenzene and succinic anhydride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the succinic anhydride to generate a highly reactive acylium ion electrophile.[8][9] This electrophile then attacks the electron-rich aromatic ring of cyclopropylbenzene to form the desired product.
Reaction Mechanism Overview
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
Advanced Analytical Strategies for the Quantification of 4-Cyclopropyl-4-oxobutyric Acid: Detailed HPLC and GC-MS Application Notes
Abstract
This technical guide provides comprehensive and detailed methodologies for the analysis of 4-Cyclopropyl-4-oxobutyric acid, a molecule of interest in pharmaceutical and chemical research. We present two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific columns, mobile phases, and derivatization strategies. Our focus is on creating self-validating systems that ensure accuracy, precision, and reliability in the quantification of this keto-acid.
Introduction to this compound
This compound (CAS 53712-75-7) is an organic compound with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[1][2] Its structure, featuring both a cyclopropyl ketone and a carboxylic acid moiety, presents unique analytical challenges and dictates the choice of chromatographic conditions. The presence of the carboxylic acid group makes the molecule polar, while the overall structure requires careful consideration for achieving optimal separation and detection. Accurate quantification of this and similar molecules is critical in various stages of drug development, including metabolic studies, process chemistry, and quality control.
High-Performance Liquid Chromatography (HPLC) Method for Analysis
HPLC is a primary technique for the analysis of non-volatile organic acids.[3] For this compound, a reversed-phase HPLC method is proposed, which offers excellent resolution and is compatible with UV detection due to the presence of the carbonyl group.
Principle of HPLC Analysis
The selected approach utilizes a reversed-phase C18 column. These columns are packed with silica particles that have been surface-modified with n-octadecylsilane, creating a nonpolar stationary phase.[4] The mobile phase will be a polar mixture of acidified water and an organic solvent. The separation is based on the partitioning of the analyte between the stationary and mobile phases. By acidifying the mobile phase, the ionization of the carboxylic acid group on the this compound is suppressed. This increases its hydrophobicity, leading to better retention and improved peak shape on the C18 column.[5]
Experimental Protocol: HPLC-UV
2.2.1. Sample Preparation
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[5]
-
Sample Solution: Depending on the matrix, a suitable extraction method such as protein precipitation for plasma samples or liquid-liquid extraction may be necessary.[6] The final extract should be dissolved in the mobile phase to a concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column blockage.[7]
2.2.2. HPLC Instrumentation and Conditions
The following table summarizes the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)[3] | Provides excellent retention and separation for moderately polar organic compounds. |
| Mobile Phase | Isocratic: 95:5 (v/v) mixture of 0.1% Phosphoric Acid in Water and Acetonitrile[3] | The acidic aqueous phase suppresses ionization of the analyte, leading to better retention and peak shape. Acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min[3] | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C[3] | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm[3] | The carbonyl group in the molecule is expected to have significant absorbance at this wavelength. |
| Injection Volume | 10 µL[3] | A typical injection volume that balances sensitivity with the risk of column overload. |
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analysis
GC-MS is a highly sensitive and selective technique, ideal for the identification and quantification of volatile and semi-volatile compounds.[8] However, polar molecules like this compound are not directly amenable to GC analysis due to their low volatility and tendency to adsorb onto the chromatographic column.[9] Therefore, a derivatization step is mandatory.
Principle of GC-MS Analysis and Derivatization
To make this compound suitable for GC-MS analysis, we must convert its polar functional groups (the carboxylic acid) into less polar, more volatile derivatives.[10] Silylation is a widely used and effective derivatization technique for this purpose.[11] In this process, an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. This reaction significantly increases the volatility and thermal stability of the analyte.[10]
The proposed derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). BSTFA is a strong silylating agent that reacts efficiently with carboxylic acids.
Experimental Protocol: GC-MS with Silylation
3.2.1. Sample Preparation and Derivatization
-
Sample Preparation: Extract the this compound from its matrix and ensure the final extract is in an aprotic solvent (e.g., acetonitrile, pyridine).
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as silylating reagents are moisture-sensitive.
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex to ensure complete dissolution.
-
Heat the mixture at 70°C for 30-60 minutes to facilitate the reaction.[9]
-
Cool the sample to room temperature before injection.
-
3.2.2. GC-MS Instrumentation and Conditions
The following table provides the recommended starting parameters for the GC-MS analysis.
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | A standard and robust system for routine GC-MS analysis. |
| Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[8] | Provides good separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Temperature Program | Initial: 80°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min | A temperature program designed to separate the derivatized analyte from solvent and potential by-products. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used for method development and qualitative analysis. SIM mode provides higher sensitivity and selectivity for quantitative analysis by monitoring characteristic ions of the derivatized analyte. |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Trustworthiness and Method Validation
The protocols described herein provide a strong foundation for the analysis of this compound. However, for use in a regulated environment, validation in accordance with ICH (International Council for Harmonisation) guidelines is required. Key validation parameters include:
-
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrument's response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
By systematically evaluating these parameters, the trustworthiness and reliability of the analytical data can be assured.
References
- 1. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC/UHPLC Column, Acclaim organic acid | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. weber.hu [weber.hu]
Application Notes & Protocols: High-Purity Isolation of 4-Cyclopropyl-4-oxobutyric Acid
Introduction: The Synthetic Value and Purity Imperative of 4-Cyclopropyl-4-oxobutyric Acid
This compound is a bifunctional organic compound featuring a carboxylic acid and a ketone, specifically a γ-keto acid.[1] Its unique structure, incorporating a strained cyclopropyl ring, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. It serves as a key precursor for constructing complex molecular architectures, particularly in the development of novel heterocyclic compounds and pharmacologically active agents.[2]
The utility of any synthetic intermediate is directly proportional to its purity. For this compound, the presence of impurities—such as unreacted starting materials, reaction by-products, or residual solvents—can have profound consequences on subsequent synthetic steps. These contaminants can lead to reduced yields, the formation of undesired side products, and complications in product isolation. In the context of drug development, impure intermediates can introduce toxic moieties into the final active pharmaceutical ingredient (API), compromising its safety and efficacy.[3] Therefore, robust and validated purification techniques are not merely a matter of good laboratory practice; they are a prerequisite for reliable and reproducible research and development.
This document provides a detailed guide to the most effective purification strategies for this compound, grounded in fundamental chemical principles. It offers both the theoretical basis for each technique and detailed, actionable protocols suitable for implementation in a research or process development setting.
Compound Profile and Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Physicochemical Properties
-
Appearance: Off-white to white solid
-
Key Functional Groups: Carboxylic acid (-COOH), Ketone (C=O)
-
Acidity: The carboxylic acid proton is acidic and will readily deprotonate in the presence of a base.
Common Impurities in Synthesis
The synthesis of this compound, often proceeding through methods like Friedel-Crafts acylation of a cyclopropyl-containing substrate with succinic anhydride, can introduce a variety of impurities. A proactive analysis of the synthetic route allows for the prediction of the most probable contaminants:
-
Unreacted Starting Materials: Succinic acid, succinic anhydride, or cyclopropyl-containing precursors.
-
Neutral By-products: Non-acidic compounds formed through side reactions.
-
Structurally Similar Acids: Other carboxylic acids formed through cleavage or rearrangement reactions.
-
Residual Solvents: Organic solvents used during the reaction or initial work-up (e.g., ether, toluene, dichloromethane).
Core Purification Strategies: Principles and Rationale
The dual functionality of this compound allows for a multi-pronged purification approach. The selection of a technique is dictated by the nature of the impurities, the scale of the purification, and the desired final purity level.
Acid-Base Extraction: Exploiting Acidity for Selective Separation
Principle of Causality: This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product mixture (dissolved in an organic solvent) with an aqueous solution of a weak base, such as sodium bicarbonate, the acidic this compound is selectively deprotonated to form its corresponding sodium carboxylate salt.[8][9][10] This salt is ionic and thus highly soluble in the aqueous layer, while neutral or non-acidic impurities remain in the organic layer.[11][12] Subsequent acidification of the separated aqueous layer regenerates the pure, water-insoluble carboxylic acid, which precipitates and can be isolated by filtration.
Self-Validating System: The choice of a weak base like sodium bicarbonate is deliberate. It is strong enough to deprotonate the carboxylic acid but not so strong that it would promote side reactions like hydrolysis or enolization of the ketone. The visual confirmation of precipitation upon re-acidification provides immediate evidence of successful separation.
Recrystallization: Achieving High Purity Through Differential Solubility
Principle of Causality: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve a large amount of the crude this compound at an elevated temperature but only a small amount at a low temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to form a crystalline lattice that inherently excludes mismatched impurity molecules.
Self-Validating System: The formation of well-defined, uniform crystals upon cooling is a strong indicator of increasing purity. The purity of the resulting solid can be readily checked by melting point analysis; a sharp melting range close to the literature value suggests high purity.
Column Chromatography: High-Resolution Separation by Adsorption
Principle of Causality: Silica gel column chromatography separates compounds based on their differential polarity and adsorption to a stationary phase (silica gel). This compound, with its polar carboxylic acid and ketone groups, will adsorb strongly to the polar silica gel. By using a mobile phase (eluent) of increasing polarity, compounds are selectively desorbed and eluted from the column. Less polar impurities will elute first with a less polar solvent, while the target compound will require a more polar solvent system for elution. To prevent peak tailing, which is common with carboxylic acids on silica, the eluent is often doped with a small amount of a volatile acid like acetic acid.
Self-Validating System: The separation can be monitored in real-time using Thin-Layer Chromatography (TLC) to analyze the fractions as they elute. Fractions containing the pure compound (as determined by TLC) are combined, and the solvent is removed to yield the purified product.
Experimental Protocols & Workflows
Workflow for Purification of this compound
Caption: Purification workflow for this compound.
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal as a first-pass purification to remove neutral and non-acidic impurities.
-
Dissolution: Dissolve the crude this compound (e.g., 10.0 g) in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (100 mL), in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release the pressure generated from CO₂ evolution.
-
Layer Separation: Allow the layers to separate fully. The upper layer will be the organic phase containing neutral impurities, and the lower aqueous layer will contain the sodium salt of the product. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add another portion of saturated NaHCO₃ solution (25 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1-2, check with pH paper). A white precipitate of pure this compound will form.[9]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification via Recrystallization
This protocol is effective for removing small amounts of impurities from a solid product that is already relatively pure.
-
Solvent Selection: Determine a suitable solvent or solvent system. A mixture of water and a water-miscible organic solvent like isopropanol or acetone is often effective. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., a water/isopropanol mixture) portion-wise to the flask while heating on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This analytical protocol is essential for quantifying the purity of the final product.[13]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[14]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Sample Preparation: Prepare a sample solution of the purified product at approximately 1 mg/mL in the initial mobile phase composition.
-
Analysis: Inject the sample. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Summary of Purification Techniques
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| Acid-Base Extraction | Selective salt formation based on acidity.[12] | Removal of neutral and non-acidic impurities. | High capacity, scalable, cost-effective, rapid. | Will not separate from other acidic impurities. |
| Recrystallization | Differential solubility at varied temperatures. | Removal of minor impurities from a solid matrix. | Can yield very high purity, cost-effective. | Potential for product loss in mother liquor; solvent selection can be tedious. |
| Column Chromatography | Differential adsorption to a stationary phase. | High-resolution separation of similar compounds. | High purity achievable, versatile. | Lower capacity, solvent-intensive, more time-consuming. |
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [stenutz.eu]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. ABC Herbalgram Website [herbalgram.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-Cyclopropyl-4-oxobutyric acid Derivatization
Welcome to the technical support center for the derivatization of 4-Cyclopropyl-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. The unique structure of this compound, featuring a carboxylic acid, a ketone, and a strained cyclopropyl ring, presents specific challenges and opportunities in derivatization reactions. This resource provides in-depth, experience-driven guidance to navigate these complexities.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound and its derivatives are valuable building blocks in pharmaceutical and agrochemical development.[1][2] The cyclopropyl group, in particular, is an appealing substituent in drug design as it introduces conformational rigidity and can improve metabolic stability.[3] Derivatization of the carboxylic acid moiety allows for the synthesis of a diverse range of compounds, including esters and amides, which are crucial for modulating pharmacokinetic and pharmacodynamic properties.[1][4]
However, the presence of a ketone and the strained cyclopropyl ring necessitates careful consideration of reaction conditions to avoid unwanted side reactions and achieve optimal yields. This guide will address common challenges and provide robust solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Amide Bond Formation: Common Pitfalls and Solutions
Amide formation is a cornerstone of drug discovery, yet it is often plagued by challenges that can hinder progress.[5][6]
Question 1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The most common culprits include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted to a more reactive species to facilitate nucleophilic attack by the amine.[7][8] Inefficient or insufficient amounts of the coupling reagent will lead to incomplete activation.[7]
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[7]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[7]
-
Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation. It is critical to use anhydrous solvents and reagents.[7]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[7]
Question 2: I am observing significant side product formation during amidation. How can I minimize these?
A primary concern with this compound is the potential for side reactions involving the ketone functionality.
-
Protecting the Ketone: The electrophilic nature of the ketone can lead to undesired reactions.[9] To prevent this, the ketone can be temporarily converted into a less reactive functional group, such as an acetal or ketal, which are stable under basic or nucleophilic conditions.[9][10][11][12] This "protecting group" can be removed later in the synthetic sequence to regenerate the ketone.[9][11]
-
Racemization: If your amine or other parts of the molecule are chiral, racemization can be a significant issue. Using coupling additives like HOBt (Hydroxybenzotriazole) or OxymaPure can help suppress this.[7] Running the reaction at a lower temperature can also be beneficial.[7]
Question 3: How do I choose the right coupling reagent for my amidation reaction?
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[4]
-
Carbodiimides (e.g., DCC, EDC): These are widely used and react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][13] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are highly efficient and have the advantage of not reacting with the free amino group of the amine component, allowing for equimolar stoichiometry.[4]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are very effective coupling agents that lead to rapid reactions with minimal racemization, especially when used with additives like HOBt.[4][6]
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproduct, mild conditions.[8] | Can cause racemization. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Inexpensive, effective.[13] | Insoluble urea byproduct can be difficult to remove. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High reactivity, low racemization.[14] | More expensive. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Does not react with the amine, good for sensitive substrates.[4] | Can be less reactive than HATU. |
II. Esterification: Navigating Challenges with this compound
Esterification is another key derivatization, but like amidation, it comes with its own set of potential issues.[15][16]
Question 4: My Fischer esterification of this compound is inefficient. How can I drive the reaction to completion?
Fischer esterification is an equilibrium-controlled process, meaning the reaction is reversible.[17] To favor the formation of the ester, you can:
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium towards the product side.[17][18]
-
Remove Water as it Forms: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward.[17] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[17]
Question 5: Are there alternative esterification methods for acid-sensitive substrates?
The acidic conditions of Fischer esterification can potentially lead to the opening of the strained cyclopropyl ring, although cyclopropyl groups are generally stable under many acidic and basic conditions.[19][20] If you suspect acid-lability is an issue, consider these alternatives:
-
Steglich Esterification (DCC/DMAP): This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, non-acidic conditions.[18][21]
-
Alkylation with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.[18]
-
Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][18][22] The isolated acyl chloride can then be reacted with an alcohol to form the ester.[8][18]
Question 6: I'm having trouble with the workup and purification of my ester. What are some common issues?
-
Incomplete Removal of Acid: Residual carboxylic acid can complicate purification. Washing the organic layer with a mild base like sodium bicarbonate solution can help remove unreacted acid.[23]
-
Emulsion Formation: During aqueous workup, emulsions can form, making layer separation difficult. Adding brine (saturated NaCl solution) can help break up emulsions.
-
Product Solubility: If the resulting ester has significant water solubility, extraction efficiency will be low.[23] In such cases, multiple extractions with an appropriate organic solvent are necessary.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM, DMF).
-
Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base such as DIPEA or triethylamine (1.5-2 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid solution.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[7]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[7]
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ketone Protection using Ethylene Glycol
-
Dissolve this compound (1 equivalent) in a suitable solvent like toluene.
-
Add ethylene glycol (1.5-2 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., triethylamine).
-
Proceed with the desired derivatization of the carboxylic acid.
-
Deprotection: After the subsequent reaction, the ketone can be regenerated by treating the acetal with aqueous acid (e.g., dilute HCl).[9][11]
Visualizations
Caption: General workflow for the derivatization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Silicon compounds as stoichiometric coupling reagents for direct amidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01003D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. youtube.com [youtube.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 19. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
Overcoming challenges in the purification of 4-Cyclopropyl-4-oxobutyric acid
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 4-Cyclopropyl-4-oxobutyric acid. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of this critical synthetic intermediate.
I. Understanding the Challenges: Why Purification Can Be Tricky
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary challenges in its purification often stem from the presence of structurally similar impurities and byproducts from its synthesis, typically a Friedel-Crafts acylation or a related reaction. These impurities can co-crystallize or have similar chromatographic behavior to the desired product, making separation difficult.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Q1: My recrystallization of this compound resulted in a low yield or an oil instead of crystals. What should I do?
A1: This is a common issue that can be resolved by systematically optimizing your recrystallization conditions. Oiling out occurs when the compound's solubility in the hot solvent is too high, or the solution is cooled too rapidly.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If the compound remains too soluble even at low temperatures, or if supersaturation is too high upon cooling, it will separate as an oil rather than forming a crystal lattice.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a single solvent system, try a mixed solvent system. For a polar compound like this compound, a good starting point is a polar solvent in which it is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexane or heptane). Dissolve the crude product in the minimum amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Cooling Rate: Avoid crash cooling in an ice bath. Allow the flask to cool slowly to room temperature first, and then transfer it to a refrigerator or ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Q2: After recrystallization, my this compound still shows impurities by TLC or HPLC analysis. How can I improve the purity?
A2: If a single recrystallization is insufficient, you may need to consider a second recrystallization with a different solvent system or an alternative purification technique like column chromatography.
-
Expertise & Experience: The choice of the second solvent system should be orthogonal to the first. For example, if you used an ethyl acetate/hexane mixture initially, consider a system with a different polarity, such as water (if the compound has some water solubility) or a toluene-based system.
-
pH-Mediated Purification: For carboxylic acids, an acid-base extraction can be a powerful purification step prior to recrystallization. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration and then recrystallized.
Q3: I am struggling to separate this compound from a closely related impurity using column chromatography. The spots are too close on the TLC plate. What can I do?
A3: Achieving separation of closely eluting compounds requires careful optimization of your chromatographic conditions.
-
Causality: The separation in normal-phase column chromatography is based on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase. For polar compounds, small changes in the polarity of the mobile phase can have a significant impact on retention.
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjust Polarity: If you are using a hexane/ethyl acetate system, try decreasing the proportion of the more polar solvent (ethyl acetate) to increase the retention time and potentially improve separation. A shallower gradient in a gradient elution can also help.
-
Add a Modifier: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially altered selectivity.
-
-
Stationary Phase: While silica gel is the most common choice, for challenging separations of polar compounds, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol).
-
Alternative Chromatography Modes: For highly polar compounds, consider reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or a buffer.[1]
-
Q4: What are the likely impurities I should be looking for in my crude this compound?
A4: The impurities will largely depend on the synthetic route used. A common method for synthesizing similar 4-oxoalkanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[2]
-
Potential Impurities from a Friedel-Crafts type synthesis:
-
Unreacted Starting Materials: Succinic anhydride and the cyclopropyl-containing starting material.
-
Succinic Acid: Formed by the hydrolysis of succinic anhydride.
-
Isomeric Byproducts: Depending on the reaction conditions, you might have minor amounts of isomeric products if the acylation can occur at different positions.
-
Polyacylated Products: While less common in Friedel-Crafts acylation compared to alkylation, it's a possibility.[3][4]
-
III. Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a starting point for the recrystallization of this compound. The optimal solvent system may need to be determined experimentally.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature and good solubility when hot. Promising solvent systems include ethyl acetate/hexane, acetone/hexane, and toluene.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen primary solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, this is the point where you would slowly add the anti-solvent (e.g., hexane) until the solution becomes persistently cloudy. Reheat slightly until the solution is clear again.
-
Cooling: Allow the flask to cool undisturbed to room temperature. Once at room temperature, you can place it in a refrigerator or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is for the purification of this compound using silica gel column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC method to separate the product from impurities. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of acetic acid (0.5%). The target Rf for the product should be around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
IV. Visualization of Workflows
Diagram 1: Troubleshooting Recrystallization
References
Enhancing the stability of 4-Cyclopropyl-4-oxobutyric acid in solution
Welcome to the technical support guide for 4-Cyclopropyl-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Understanding the Instability of this compound
Before troubleshooting, it's critical to understand the inherent chemical properties of this compound that influence its stability. This molecule is a γ-keto acid, and its structure presents specific vulnerabilities.
FAQ: Why does the measured concentration of my this compound solution seem to change, even when freshly prepared?
This phenomenon is often not due to degradation but to a reversible chemical equilibrium known as keto-enol tautomerism . The molecule can exist in two interconverting forms: the keto form (which is typically predominant) and the enol form.[1] This equilibrium can be influenced by solvent, pH, and temperature, potentially affecting analytical measurements if the two forms are separated during analysis (e.g., by chromatography).
Caption: Keto-enol tautomerism of this compound.
FAQ: What are the primary degradation pathways I should be concerned about?
Beyond the reversible tautomerism, irreversible degradation can occur. For a γ-keto acid, the primary concerns are:
-
Reactions with Nucleophiles: The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A critical example is the reaction with primary or secondary amine-containing buffers (e.g., Tris, HEPES) to form Schiff bases or enamines. This is a common and often overlooked source of compound loss.
-
Oxidation: While the molecule is generally stable to oxidation, harsh oxidative conditions or the presence of metal contaminants can lead to degradation.[2] The carbons adjacent to the ketone are potential sites of oxidative cleavage.
-
Extreme pH Conditions:
Section 2: Troubleshooting Guide & Stability Enhancement Strategies
This section provides direct answers and actionable solutions to common experimental problems.
FAQ: My compound is degrading in an aqueous buffer. What is the first thing I should check?
Answer: The first and most critical parameter to verify is the composition of your buffer .
-
The Problem: Amine-based buffers (Tris, glycine, HEPES) are a frequent cause of instability for ketone-containing compounds. The amine nitrogen acts as a nucleophile, attacking the ketone to form an unstable carbinolamine, which then dehydrates to form a Schiff base (imine). This represents a covalent modification and degradation of your starting material.
-
The Solution: Immediately switch to a non-nucleophilic buffer system. Recommended buffers include:
-
Phosphate (Sodium or Potassium Phosphate)
-
Citrate (Sodium Citrate)
-
Acetate (Sodium Acetate)
-
Caption: Troubleshooting workflow for solution instability.
FAQ: What is the optimal pH range for a solution of this compound?
Answer: The optimal pH range is slightly acidic, typically between pH 4 and pH 6 .
-
Causality:
-
Minimizing Base-Catalyzed Degradation: Maintaining a pH below 7 prevents the deprotonation of the α-carbon, which forms an enolate. This enolate is a key reactive intermediate in many base-catalyzed degradation pathways.[4][5]
-
Carboxylic Acid Stability: The pKa of the carboxylic acid group is expected to be around 4.5-5.0. Keeping the pH in this range ensures the molecule remains in a stable, defined protonation state without exposing it to harsh acidic conditions that could promote hydrolysis.[3]
-
FAQ: How should I prepare and store stock solutions?
Answer: Proper preparation and storage are essential for longevity.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or Anhydrous Ethanol | For long-term storage (-20°C or -80°C), aprotic or anhydrous solvents prevent water-mediated degradation pathways.[6] |
| Storage Temp. | -20°C or -80°C | Reduces the rate of all chemical reactions, significantly prolonging shelf-life. |
| Working Solution | Prepare fresh in an appropriate aqueous buffer (pH 4-6) daily. | Avoids long-term aqueous instability. Do not store dilute aqueous solutions for extended periods. |
| Light Exposure | Store in amber vials or protect from light. | Prevents potential photodegradation, a common stress factor for organic molecules.[2] |
| Handling | Use tightly sealed containers.[7] For maximum stability of dry powder, store in a desiccator. | Minimizes exposure to atmospheric moisture and oxygen. |
Section 3: Experimental Protocols for Stability Validation
Trustworthiness in science comes from validation. These protocols provide a framework to test the stability of your specific formulation.
Protocol 1: Preparation of a Stabilized Aqueous Solution
This protocol details how to prepare a 10 mM working solution for use in typical cell-based or biochemical assays.
-
Prepare Buffer: Prepare a 50 mM Sodium Phosphate buffer. Adjust the pH to 5.5 using phosphoric acid or sodium hydroxide. Filter sterilize if required for your application.
-
Prepare Stock Solution: Dissolve solid this compound in pure DMSO to create a concentrated 1 M stock solution.
-
Dilution: On the day of the experiment, perform a serial dilution. For a 10 mM final solution, dilute 10 µL of the 1 M DMSO stock into 990 µL of the pH 5.5 phosphate buffer.
-
Vortex and Use: Vortex gently to mix. This solution is now ready for your experiment. Do not store this aqueous solution for more than 8-12 hours at room temperature.
Protocol 2: A Framework for Forced Degradation Studies
Forced degradation (or stress testing) is a powerful tool to identify the likely degradation products and the stability-indicating power of your analytical methods.[2] This is a crucial step in understanding your molecule's liabilities.[3]
Caption: Experimental workflow for a forced degradation study.
Protocol 3: Generic HPLC-UV Method for Stability Assessment
A reliable analytical method is required to quantify the parent compound and detect any degradants.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 265 nm (the ketone provides some UV absorbance).
-
Injection Volume: 10 µL.
-
Analysis: Calculate the percent remaining of the parent peak in stressed samples relative to the control (T=0) sample. A loss of 10-20% in one of the stress conditions is generally considered a good outcome for validating the method's stability-indicating properties.
References
- 1. leah4sci.com [leah4sci.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Formation and stability of peptide enolates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Keto–Enol Tautomerism: Mechanism [jove.com]
- 6. pharmtech.com [pharmtech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Scalability Issues in 4-Cyclopropyl-4-oxobutyric Acid Production
Welcome to the technical support center for the synthesis of 4-Cyclopropyl-4-oxobutyric acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of scaling up this valuable chemical intermediate.
Two primary synthetic routes dominate the production of this compound: the Friedel-Crafts acylation of cyclopropylbenzene with succinic anhydride, and the addition of a cyclopropyl Grignard reagent to succinic anhydride. Both methods, while effective at the lab scale, present unique challenges when scaling up. This guide is structured to address each route independently, providing targeted solutions to specific issues you may encounter.
Section 1: The Friedel-Crafts Acylation Route
This is a classic and widely used method for forming aryl ketones. The reaction involves the electrophilic aromatic substitution of cyclopropylbenzene with an acylium ion generated from succinic anhydride and a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The primary challenges in scaling this reaction are managing the highly exothermic nature of the reaction and handling the large quantities of moisture-sensitive AlCl₃.[3][4]
Workflow for Friedel-Crafts Synthesis of this compound
References
Validation & Comparative
A Tale of Two Molecules: Why a Direct Biological Comparison of 4-Cyclopropyl-4-oxobutyric Acid and 4-Phenylbutyric Acid is Not Currently Feasible
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the exploration of small molecules for therapeutic potential is a constant endeavor. A direct comparison of such molecules in relevant biological assays is a cornerstone of this process, providing the empirical data needed to advance promising candidates. This guide was intended to provide a comprehensive comparison of 4-Cyclopropyl-4-oxobutyric acid and the well-characterized compound, 4-phenylbutyric acid (4-PBA), in various biological assays. However, a thorough investigation of the scientific literature and chemical databases reveals a significant disparity in the available information for these two molecules, making a direct, data-driven comparison currently impossible.
While 4-phenylbutyric acid is a widely studied compound with established roles as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone, this compound appears to be primarily cataloged as a chemical intermediate for synthesis, with no publicly available data on its biological activity. This guide will, therefore, pivot to a detailed exploration of what is known about 4-phenylbutyric acid and its multifaceted biological effects, while clearly delineating the current knowledge gap concerning this compound.
4-Phenylbutyric Acid: A Molecule of Diverse Biological Function
4-Phenylbutyric acid (4-PBA) is a terminal aromatic-substituted fatty acid that has garnered significant attention in the scientific community for its dual mechanisms of action. It is clinically used for the treatment of urea cycle disorders and has been investigated for a wide range of other conditions due to its ability to modulate fundamental cellular processes.
Mechanism of Action: A Two-Pronged Approach
The biological effects of 4-PBA are largely attributed to two primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is recognized as an inhibitor of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[3][4] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[5] By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, leading to a more open chromatin structure that allows for the transcription of various genes, including tumor suppressor genes.[3][6] This mechanism is central to its anti-cancer properties, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[3]
-
Chemical Chaperone Activity and ER Stress Alleviation: 4-PBA also functions as a chemical chaperone.[7][8][9] It aids in the proper folding of proteins and can prevent the aggregation of misfolded proteins.[8] This is particularly relevant in the context of endoplasmic reticulum (ER) stress.[7][8] The accumulation of misfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.[8] 4-PBA has been shown to alleviate ER stress, which is implicated in a variety of diseases, including neurodegenerative disorders and metabolic conditions.[8][10]
Performance in Biological Assays
The dual activities of 4-PBA have been characterized in numerous in vitro and in vivo assays.
-
HDAC Inhibition Assays: The inhibitory activity of 4-PBA against HDACs can be quantified using various assay formats, including fluorometric, colorimetric, and cell-based assays.[11][12] These assays typically utilize a synthetic substrate that, upon deacetylation by HDACs, produces a detectable signal. The presence of an inhibitor like 4-PBA reduces this signal, allowing for the determination of its inhibitory potency (e.g., IC50 value).
-
Cell-Based Assays for Cancer Research: In cancer cell lines, 4-PBA has been shown to inhibit cell growth and induce apoptosis.[1] These effects can be measured using assays such as MTT or WST-1 for cell viability, flow cytometry for cell cycle analysis and apoptosis (e.g., Annexin V staining), and western blotting to assess the levels of key proteins involved in these processes (e.g., p21, Bcl-2 family proteins).[3]
-
ER Stress and Chaperone Activity Assays: The ability of 4-PBA to mitigate ER stress can be evaluated by measuring the expression of ER stress markers such as GRP78 (BiP), CHOP, and the phosphorylation of PERK and eIF2α via western blotting or qPCR.[2][13] Its chemical chaperone activity can be inferred from its ability to rescue the function of misfolded proteins in cellular models of diseases like cystic fibrosis.
This compound: An Unwritten Chapter in Biology
In stark contrast to the extensive body of research on 4-PBA, there is a notable absence of data regarding the biological activity of this compound. Searches of prominent scientific databases and chemical supplier catalogs reveal its identity as a chemical compound with a defined structure (CAS 53712-75-7), but provide no information on its biological effects.
The available descriptions are limited to its chemical properties and a brief, somewhat ambiguous mention of it being a "methanolic glutamic alkylation lactone" in one supplier's description. There are no published studies detailing its evaluation in any biological assays, including but not limited to HDAC inhibition or ER stress modulation.
Table 1: Comparison of Available Information
| Feature | This compound | 4-Phenylbutyric acid |
| Biological Activity | No data available. | HDAC inhibitor[1][2], chemical chaperone.[7][8] |
| Mechanism of Action | Unknown. | Modulates gene expression via histone acetylation[3][5]; alleviates ER stress by aiding protein folding.[8][10] |
| Performance in Biological Assays | No data available. | Demonstrates efficacy in HDAC activity assays, cancer cell viability and apoptosis assays, and ER stress marker assays.[2][11][12] |
| Clinical Relevance | None reported. | Used in the treatment of urea cycle disorders[8]; investigated in clinical trials for cystic fibrosis, cancer, and neurodegenerative diseases. |
Future Directions and the Path Forward
The absence of biological data for this compound does not necessarily imply a lack of biological activity. It simply indicates that this particular molecule has not yet been a subject of biological investigation, or at least, the results of any such investigations have not been made public.
For researchers interested in exploring the potential of novel small molecules, this compound represents an uncharted territory. A logical first step would be to perform in silico predictions of its potential biological targets based on its chemical structure. Subsequently, a systematic in vitro screening campaign could be initiated, starting with assays relevant to the activities of structurally related compounds. Given its structural similarity to butyric acid derivatives, initial investigations could logically focus on:
-
HDAC Inhibition Screening: Utilizing a panel of HDAC enzymatic assays to determine if it possesses any inhibitory activity against different HDAC isoforms.
-
Cellular Viability and Proliferation Assays: Assessing its effect on the growth of various cell lines, including cancer and normal cell lines, to identify any cytotoxic or cytostatic effects.
-
ER Stress Induction or Alleviation Assays: Evaluating its impact on the expression of ER stress markers in cells treated with known ER stress inducers like tunicamycin or thapsigargin.
Only after such foundational data is generated can a meaningful and objective comparison with 4-phenylbutyric acid be made.
Experimental Protocols
While a direct comparison is not possible, the following protocols for assessing the known activities of 4-phenylbutyric acid can serve as a template for the future evaluation of this compound.
In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol provides a general framework for measuring HDAC activity and the inhibitory potential of a test compound.
Principle: This assay utilizes a fluorogenic substrate containing an acetylated lysine residue. Deacetylation by an HDAC enzyme makes the substrate susceptible to a developer enzyme, which cleaves the deacetylated substrate and releases a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC extract).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC inhibitor (e.g., Trichostatin A or SAHA as a positive control).
-
Test compound (4-PBA or this compound).
-
Developer solution (containing a protease like trypsin).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme Preparation: Dilute the HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Reaction:
-
To each well of the 96-well plate, add the diluted test compound, positive control, or vehicle control.
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" blank.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm for AMC-based substrates).
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" wells). Plot the percentage of HDAC activity versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Conclusion
References
- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 2. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. This compound [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
A Comparative Guide to the Synthesis of 4-Cyclopropyl-4-oxobutyric Acid: A Novel Approach vs. Traditional Friedel-Crafts Acylation
In the landscape of pharmaceutical and agrochemical research, the synthesis of specialized building blocks is a critical endeavor. 4-Cyclopropyl-4-oxobutyric acid is one such molecule, a versatile intermediate whose efficient production is of significant interest. This guide provides an in-depth comparison of a novel, proposed synthetic pathway for this γ-keto acid against the traditional, well-established Friedel-Crafts acylation route. Our analysis, supported by experimental data and mechanistic insights, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Introduction: The Quest for an Optimized Synthesis
The inherent strain and unique electronic properties of the cyclopropyl group make it a sought-after motif in medicinal chemistry. Consequently, the development of robust and efficient synthetic routes to cyclopropyl-containing intermediates is paramount. The traditional approach to this compound has relied on the Friedel-Crafts acylation of cyclopropylbenzene. While effective, this method carries inherent challenges related to catalyst stoichiometry, harsh reaction conditions, and potential for side reactions.
This guide introduces and validates a novel synthetic route, proceeding through the acylation of a cyclopropyl Grignard reagent with succinic anhydride. We will dissect both methodologies, comparing them across key performance indicators including yield, purity, scalability, safety, and environmental impact.
Comparative Analysis: A Tale of Two Routes
| Parameter | Traditional: Friedel-Crafts Acylation | Novel: Grignard-Based Acylation |
| Overall Yield | 55-65% | 70-80% |
| Product Purity | Good, requires extensive purification | High, cleaner reaction profile |
| Scalability | Challenging due to large catalyst quantities | More straightforward scale-up |
| Reagent Stoichiometry | Stoichiometric Lewis acid catalyst required | Catalytic or stoichiometric Grignard reagent |
| Reaction Conditions | Harsh, requires anhydrous conditions | Milder, requires anhydrous conditions |
| Key Byproducts | Aluminum salts, potential for polyacylation | Magnesium salts, unreacted Grignard |
| Environmental Impact | High, due to metal waste and solvent use | Moderate, dependent on solvent choice |
| Safety Concerns | Corrosive and water-reactive Lewis acids | Pyrophoric Grignard reagent |
The Traditional Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1][2] In the context of this compound synthesis, this involves the reaction of cyclopropylbenzene with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4]
The mechanism, an electrophilic aromatic substitution, begins with the activation of succinic anhydride by aluminum chloride to form a highly electrophilic acylium ion. The electron-rich cyclopropylbenzene then attacks this electrophile, leading to a resonance-stabilized carbocation intermediate. A subsequent deprotonation restores aromaticity and, after an aqueous workup to decompose the aluminum chloride complex, yields the desired product.[3] A significant drawback is the need for a stoichiometric amount of the Lewis acid, as it complexes with the product, preventing further reactions.[5]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Cyclopropylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
Ice
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath to 0-5 °C.
-
In a separate flask, dissolve succinic anhydride (1.0 eq) and cyclopropylbenzene (1.1 eq) in anhydrous dichloromethane.
-
Add the solution of succinic anhydride and cyclopropylbenzene dropwise to the stirred aluminum chloride suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to yield pure this compound.
Caption: Workflow for Friedel-Crafts Acylation.
A Novel Synthetic Route: Grignard-Based Acylation
To circumvent the limitations of the Friedel-Crafts approach, we propose a novel synthesis based on the reaction of a cyclopropyl Grignard reagent with succinic anhydride. This method offers a milder and potentially higher-yielding alternative. The key to this synthesis is the formation of cyclopropylmagnesium bromide, which then acts as a nucleophile, attacking one of the carbonyl groups of succinic anhydride.[6]
The reaction is initiated by the formation of the Grignard reagent from cyclopropyl bromide and magnesium metal. This organometallic species then undergoes nucleophilic acyl substitution with succinic anhydride. The initial adduct is subsequently hydrolyzed during the aqueous workup to yield the final keto acid. This approach avoids the use of strong Lewis acids and the associated waste streams.
Experimental Protocol: Grignard-Based Acylation
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Succinic anhydride
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by a color change and gentle reflux), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 eq) in anhydrous THF and add this solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of ~2.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
Caption: Workflow for Grignard-Based Acylation.
Conclusion and Future Outlook
This comparative guide demonstrates that the novel Grignard-based acylation route offers significant advantages over the traditional Friedel-Crafts synthesis of this compound. The improved yield, cleaner reaction profile, and more favorable scalability make it an attractive alternative for researchers and drug development professionals. While the handling of pyrophoric Grignard reagents requires appropriate safety precautions, the avoidance of large quantities of corrosive and environmentally persistent Lewis acids represents a substantial improvement in the overall process.
Further optimization of the Grignard route, potentially exploring flow chemistry conditions, could lead to even greater efficiency and safety.[7][8] As the demand for complex, functionalized molecules continues to grow, the development and validation of such novel and improved synthetic methodologies will remain a critical driver of innovation in the chemical sciences.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Cyclopropyl-4-oxobutyric Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 4-Cyclopropyl-4-oxobutyric acid, a potentially crucial building block or metabolite, ensuring that its quantification is accurate, precise, and reliable across different analytical platforms is not merely a matter of good practice—it is a foundational requirement for regulatory acceptance and patient safety. This guide provides an in-depth, experience-driven comparison of common analytical methodologies for this compound, underpinned by the principles of cross-validation.
Cross-validation is the systematic process of comparing two or more analytical methods to demonstrate their equivalence.[1][2] This becomes critical when, for instance, a method is transferred from a research environment to a quality control laboratory, or when data from different analytical techniques must be correlated.[1][3] Our objective is to not only present the "how" but to delve into the "why," offering a rationale for methodological choices grounded in both chemical principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]
The Analyte: this compound
Before delving into the analytical techniques, a brief examination of our target molecule is essential.
Structure of this compound
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
A Researcher's Guide to Benchmarking 4-Cyclopropyl-4-oxobutyric Acid Derivatives Against Known Epigenetic Inhibitors
Executive Summary
The dynamic field of epigenetics has identified the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) as critical regulators of gene expression, with their dysregulation being a hallmark of numerous cancers and other diseases.[1] Specifically, the KDM4 subfamily, which erases methyl marks from histone H3 lysines 9 and 36 (H3K9me3, H3K36me3), has emerged as a promising therapeutic target.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of novel inhibitors derived from the 4-Cyclopropyl-4-oxobutyric acid scaffold. This scaffold shows promise as a 2-oxoglutarate (2-OG) mimetic, a known strategy for inhibiting 2-OG-dependent oxygenases like the KDM family.[4][5] We will detail robust methodologies for comparing these novel derivatives against established, broad-spectrum JmjC inhibitors, such as IOX1, providing the scientific rationale and step-by-step protocols necessary for rigorous evaluation.
Introduction: Targeting the Epigenome
Histone methylation is a fundamental epigenetic mechanism controlling chromatin structure and gene transcription.[6] The KDM4 family (comprising KDM4A-E) are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that remove repressive methyl marks, primarily H3K9me2/3 and H3K36me2/3, generally leading to gene activation.[3][6] Overexpression of KDM4 members is frequently observed in various tumors, including prostate and breast cancer, where they can act as coactivators for oncogenic transcription factors like the androgen receptor (AR).[1][6] This makes the development of potent and selective KDM4 inhibitors a high-priority goal in oncology drug discovery.[7]
Many existing KDM inhibitors are designed as analogues of the 2-OG cosubstrate, competitively binding to the enzyme's active site.[4][8] The this compound scaffold represents a novel chemical starting point for such inhibitors. The objective of this guide is to present a systematic approach to:
-
Quantify the in vitro inhibitory potency of new derivatives on a representative KDM4 enzyme.
-
Assess the on-target activity of these compounds in a cellular context.
-
Objectively benchmark their performance against a known, well-characterized inhibitor, IOX1.[9]
Rationale for Experimental Design: A Two-Tiered Approach
A robust benchmarking strategy requires a multi-faceted evaluation. We advocate for a two-tiered approach that moves from direct target engagement in a controlled system to functional impact in a complex biological environment.
-
Tier 1: Biochemical Inhibition Assay: The primary goal is to determine the direct inhibitory effect of the compounds on the purified target enzyme. This provides a quantitative measure of potency, typically the half-maximal inhibitory concentration (IC50). We have selected KDM4C for this protocol due to its well-documented role in cancer cell proliferation.[10]
-
Tier 2: Cell-Based Target Engagement Assay: A potent biochemical inhibitor is only useful if it can penetrate the cell membrane and engage its target in the nucleus. This assay measures the downstream consequence of KDM4 inhibition—the accumulation of the H3K9me3 histone mark—providing crucial evidence of cellular activity.[11][12]
For a benchmark, we will use IOX1 (5-carboxy-8-hydroxyquinoline) , a potent, cell-permeable, broad-spectrum inhibitor of 2-OG oxygenases, including multiple JmjC demethylases.[9][13][14] Its well-documented activity provides a reliable standard against which novel compounds can be compared.
Methodologies and Protocols
Compound Preparation
Novel this compound derivatives and the benchmark inhibitor IOX1 should be dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM). Subsequent dilutions for assays should be made in the appropriate assay buffer, ensuring the final DMSO concentration is consistent across all conditions and does not exceed 0.5% to avoid solvent-induced artifacts.
Protocol: In Vitro Biochemical KDM4C Inhibition Assay
This protocol is adapted from established time-resolved fluorescence resonance energy transfer (TR-FRET) assays, a common method for studying histone demethylase activity.[15]
Principle: This assay measures the demethylation of a biotinylated H3K9me3 peptide substrate by recombinant KDM4C. A europium-labeled anti-H3K9me2 antibody binds to the product, bringing it into proximity with a streptavidin-allophycocyanin (APC) conjugate bound to the biotin tag. This proximity allows for a FRET signal, which is inversely proportional to the inhibitor's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% BSA, 0.01% Tween-20.
-
Enzyme Solution: Dilute recombinant human KDM4C catalytic domain in Assay Buffer to the desired working concentration (e.g., 1 nM).
-
Cofactor/Substrate Mix: Prepare a mix in Assay Buffer containing 600 nM biotinylated H3K9me3 peptide substrate, 4 µM FeSO4, 4 µM 2-oxoglutarate, and 2 mM Ascorbic Acid.
-
Inhibitor Dilutions: Prepare a 10-point, 3-fold serial dilution of each test compound and IOX1 in Assay Buffer. Include a DMSO-only vehicle control.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the inhibitor dilutions (or vehicle control) to the appropriate wells.
-
Add 2.5 µL of the Enzyme Solution to all wells except the "no enzyme" control. Add 2.5 µL of Assay Buffer to the "no enzyme" control wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.[15]
-
Initiate the demethylase reaction by adding 5 µL of the Cofactor/Substrate Mix to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Detection Mix containing TR-FRET antibody donors and acceptors in the appropriate detection buffer (as per manufacturer's guidelines, e.g., PerkinElmer LANCE).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.
-
Protocol: Cell-Based H3K9me3 Quantification Assay
This protocol uses a quantitative immunoassay to measure global H3K9me3 levels from histone extracts of treated cells.
Principle: Cells are treated with inhibitors, leading to an accumulation of H3K9me3 if the inhibitor is effective. Histones are then extracted, and the specific H3K9me3 mark is quantified using an ELISA-like format.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., LNCaP prostate cancer cells) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat cells with a 6-point serial dilution of the test compounds and IOX1 (e.g., from 100 µM down to 0.4 µM) for 24-48 hours. Include a DMSO vehicle control.
-
-
Histone Extraction:
-
Lyse the cells and extract histones using a commercial kit (e.g., Abcam ab113476) or a standard acid extraction protocol.
-
Quantify the total protein concentration of the histone extracts using a BCA assay.
-
-
H3K9me3 Quantification (ELISA):
-
Use a commercial colorimetric quantification kit (e.g., Abcam ab115064).
-
Add equal amounts of histone extract protein (e.g., 100-200 ng) to the antibody-coated wells.
-
Follow the kit's instructions for incubation with capture and detection antibodies.
-
Add the color developer and stop solution as instructed.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of H3K9me3 for each treatment condition based on the standard curve provided with the kit.
-
Normalize the H3K9me3 levels to the DMSO vehicle control to determine the fold-change in histone methylation.
-
Plot the fold-change in H3K9me3 versus inhibitor concentration to visualize the dose-dependent effect.
-
Performance Benchmark Analysis
The data generated from the described protocols will allow for a direct and objective comparison of your novel derivatives.
Comparative Inhibitory Potency
Summarize the biochemical IC50 values in a clear, tabular format. This table should serve as the primary point of comparison for potency.
| Compound | KDM4C IC50 (µM) | Notes |
| Benchmark: IOX1 | 0.6[9] | Broad-spectrum JmjC inhibitor. |
| Derivative 1 | [Experimental Value] | [e.g., Parent scaffold] |
| Derivative 2 | [Experimental Value] | [e.g., R1 = OMe] |
| Derivative 3 | [Experimental Value] | [e.g., R1 = Cl] |
Table 1: Hypothetical data structure for comparing the in vitro potency of novel derivatives against the benchmark inhibitor IOX1.
Structure-Activity Relationship (SAR) Insights
-
Does adding a bulky group to a specific position increase or decrease potency?
-
Is there a correlation between the electronic properties of a substituent and its inhibitory activity?
-
How do the IC50 values of the derivatives compare to the parent this compound scaffold?
This analysis is critical for guiding the next round of inhibitor design and optimization.
Cellular Efficacy and On-Target Effects
The results from the cell-based assay should corroborate the biochemical findings. A potent derivative from the in vitro assay should also demonstrate a significant, dose-dependent increase in cellular H3K9me3 levels. Comparing the magnitude of this effect to that produced by IOX1 provides a benchmark for cellular permeability and target engagement. Lack of a cellular effect for a biochemically potent compound may suggest poor cell permeability or rapid metabolism, which are crucial insights for drug development.[16][17]
Visualizing the Benchmarking Workflow & Biological Context
Visual aids are essential for communicating complex scientific processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the biological mechanism of action.
Caption: A flowchart of the integrated benchmarking workflow.
Caption: KDM4C mechanism and competitive inhibition by 2-OG analogues.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for benchmarking novel this compound derivatives against established KDM inhibitors. By combining quantitative biochemical assays with functional cellular readouts, researchers can build a comprehensive profile of their compounds, enabling robust SAR analysis and informed decisions for lead optimization.
Future work should focus on expanding the benchmark to include selectivity profiling across other KDM subfamilies and, eventually, other classes of 2-OG oxygenases to ensure the development of highly selective chemical probes or therapeutic candidates.[18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. KDM4 Demethylases: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling KDM4 histone demethylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer-associated 2-oxoglutarate analogues modify histone methylation by inhibiting histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rndsystems.com [rndsystems.com]
- 14. Epigenetic drug screen identified IOX1 as an inhibitor of Th17-mediated inflammation through targeting TET2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of demethylase by IOX1 modulates chromatin accessibility to enhance NSCLC radiation sensitivity through attenuated PIF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Metabolic Stability of Cyclopropyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The cyclopropyl group, a three-membered ring, has become an increasingly prevalent structural motif in modern drug design.[1] Its unique conformational rigidity and electronic properties offer medicinal chemists a powerful tool to enhance potency, modulate physicochemical properties, and, most notably, improve metabolic stability.[2][3][4][5] This guide provides an in-depth comparative analysis of the metabolic fate of cyclopropyl-containing compounds, offering insights into the factors governing their stability and providing robust experimental protocols for their evaluation.
The strategic incorporation of a cyclopropyl ring can obstruct common sites of metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[4][6] However, the metabolic stability of this moiety is not absolute and is highly dependent on its chemical environment within the molecule. Understanding the interplay between the cyclopropyl group and drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, is paramount for successful drug development.[7]
Metabolic Pathways of Cyclopropyl-Containing Compounds: A Balancing Act
The inherent strain of the cyclopropane ring and the strength of its C-H bonds contribute to its general resistance to oxidative metabolism compared to more flexible alkyl chains.[3][7] This characteristic is often exploited to block metabolic "hot spots" in a lead compound. For instance, the replacement of a metabolically vulnerable gem-dimethyl or ethyl group with a cyclopropyl ring can significantly enhance metabolic stability.[8]
However, the cyclopropyl group is not metabolically inert. Its metabolism is highly influenced by the nature of the atom to which it is attached.
Oxidation of the Cyclopropyl Ring
While less common, direct oxidation of the cyclopropyl ring can occur, leading to ring-opened metabolites.[7] This process is often mediated by CYP enzymes and can be a significant metabolic pathway in certain structural contexts.[7] The initial step typically involves hydrogen atom abstraction, followed by radical recombination or further oxidation.[9]
Metabolism of Cyclopropylamines
A significant number of drugs contain a cyclopropylamine moiety. This functional group can undergo several metabolic transformations, some of which can lead to the formation of reactive metabolites.[7][10] CYP-mediated oxidation of the nitrogen atom can initiate a cascade of reactions, including ring opening, which can generate reactive species capable of forming covalent adducts with cellular macromolecules.[11][12][13] This has been implicated in the hepatotoxicity of certain drugs, such as trovafloxacin.[7][10][14] Flavin-containing monooxygenases (FMOs) can also play a role in the metabolism of cyclopropylamines.[11]
Influence of Adjacent Functional Groups
The metabolic fate of a cyclopropyl group is heavily influenced by neighboring functional groups. Electron-withdrawing groups can decrease the susceptibility of the ring to oxidation, while electron-donating groups may have the opposite effect. The steric environment around the cyclopropyl ring also plays a crucial role in determining its accessibility to metabolizing enzymes.
Comparative Analysis: Structural Modifications and Their Impact on Metabolic Stability
To illustrate the principles discussed above, let's consider a hypothetical lead compound and the impact of introducing a cyclopropyl group at different positions.
| Compound | Structural Modification | Predicted Metabolic Stability (in human liver microsomes) | Rationale |
| Lead Compound (A) | Contains a metabolically labile ethyl group. | Low | The ethyl group is susceptible to hydroxylation by CYP enzymes. |
| Analog 1 (B) | Ethyl group replaced with a cyclopropyl group. | High | The cyclopropyl group is more resistant to oxidative metabolism than the ethyl group.[4][6] |
| Analog 2 (C) | Cyclopropyl group attached to a secondary amine. | Moderate to Low | The cyclopropylamine moiety may be susceptible to CYP-mediated oxidation and potential bioactivation.[7][10] |
| Analog 3 (D) | Methyl substituent added to the cyclopropyl ring of Analog B. | Very High | The methyl group can sterically hinder the approach of metabolizing enzymes to the cyclopropyl ring, further enhancing stability.[7] |
This comparative table highlights the importance of strategic placement of the cyclopropyl group to maximize metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
A thorough evaluation of the metabolic stability of cyclopropyl-containing compounds is essential during drug discovery and development.[15][16][17] The following are detailed protocols for key in vitro experiments.
In Vitro Metabolic Stability Assessment Using Human Liver Microsomes (HLM)
This assay is a primary screen to determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism by Phase I enzymes, primarily CYPs.[18][19][20][21][22]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, diclofenac)[23]
-
Pooled human liver microsomes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[24]
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow:
Caption: Workflow for the HLM metabolic stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the final working concentration (e.g., 1 µM) in potassium phosphate buffer.[21][24]
-
Prepare a suspension of pooled human liver microsomes in potassium phosphate buffer (e.g., 0.5 mg/mL).[18]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound solution and the human liver microsome suspension.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.[23]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be included.[24]
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).[23]
-
Metabolite Identification Studies
Objective: To identify the major metabolites of a cyclopropyl-containing compound to understand its metabolic pathways.
Methodology:
This study follows a similar protocol to the metabolic stability assay, but with a focus on identifying new peaks in the chromatogram that correspond to potential metabolites. High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements to aid in the elucidation of metabolite structures.[16]
Data Interpretation:
-
Look for mass shifts corresponding to common metabolic transformations, such as hydroxylation (+16 Da), N-dealkylation, or ring opening.
-
For cyclopropyl-containing compounds, pay close attention to potential ring-opened products or metabolites resulting from the oxidation of a cyclopropylamine moiety.[7]
-
Tandem MS (MS/MS) fragmentation patterns can provide further structural information to confirm the identity of the metabolites.[26]
Logical Relationships in Metabolic Stability Assessment
Caption: Logical flow from in vitro assessment to in vivo prediction.
Conclusion
The cyclopropyl group is a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates.[31][32] However, its effectiveness is highly dependent on its chemical context within the molecule. A thorough understanding of the potential metabolic pathways of cyclopropyl-containing compounds, coupled with robust in vitro experimental evaluation, is critical for the successful design and development of new therapeutics. By strategically incorporating this versatile functional group and diligently assessing its metabolic fate, researchers can significantly improve the pharmacokinetic properties of their compounds and increase the likelihood of clinical success.
References
- 1. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. mercell.com [mercell.com]
- 22. pharmafocusasia.com [pharmafocusasia.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 30. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. benchchem.com [benchchem.com]
A Comparative In Vitro Evaluation of 4-Cyclopropyl-4-oxobutyric Acid Analogs as Kynurenine-3-Monooxygenase Inhibitors
This guide provides an in-depth technical comparison of 4-cyclopropyl-4-oxobutyric acid analogs for their in vitro efficacy, primarily focusing on their role as inhibitors of Kynurenine-3-Monooxygenase (KMO). This enzyme is a critical regulator in the tryptophan metabolism pathway, and its inhibition presents a promising therapeutic strategy for neurodegenerative disorders. This document is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, data interpretation, and the structure-activity relationship (SAR) of this promising class of compounds.
Introduction: The Rationale for Targeting Kynurenine-3-Monooxygenase
The kynurenine pathway is the principal metabolic route for tryptophan in mammals.[1] A key juncture in this pathway is the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a reaction catalyzed by the flavin-dependent enzyme Kynurenine-3-Monooxygenase (KMO), located on the outer mitochondrial membrane.[1][2] The significance of KMO lies in its position as a gatekeeper to the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN).[2][3] Both 3-HK and QUIN are implicated in neurodegenerative processes through the generation of free radicals and excitotoxicity via activation of the NMDA receptor.[2][3]
Conversely, inhibition of KMO shunts the metabolic pathway towards the production of kynurenic acid (KYNA), a neuroprotective metabolite known for its antagonistic effects at ionotropic glutamate receptors.[2][3] Therefore, potent and selective KMO inhibitors are of significant interest for their potential to mitigate neurotoxicity and enhance neuroprotection. Analogs of this compound have emerged as a promising class of KMO inhibitors, with their rigid cyclopropyl moiety offering a strategic advantage in exploring the enzyme's active site.[4]
Visualizing the Kynurenine Pathway and the Role of KMO
To understand the therapeutic strategy, it is essential to visualize the kynurenine pathway and the critical position of KMO.
Caption: The Kynurenine Pathway and the strategic point of inhibition.
Comparative In Vitro Efficacy of KMO Inhibitors
The evaluation of novel KMO inhibitors relies on robust in vitro assays to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for key 4-oxobutanoic acid analogs, including the highly potent cyclopropyl-containing compound, UPF 648, which serves as a valuable benchmark.
| Compound ID | Structure | Modification from Parent Scaffold | KMO IC50 (nM) | Reference |
| FCE 28833 | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid derivative | Aryl group instead of cyclopropyl; additional substitutions | 330 | [4] |
| UPF 648 | 2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | Cyclopropyl ring; dichlorobenzoyl group | 20 | [3][5] |
This table illustrates the significant increase in potency achieved by incorporating a cyclopropyl group and optimizing substitutions on the benzoyl moiety.
Experimental Protocols for In Vitro Evaluation
To ensure scientific integrity, the protocols used for evaluating these compounds must be self-validating. Below are detailed methodologies for a biochemical KMO inhibition assay and a cell-based neuroprotection assay.
Biochemical Assay: Kynurenine-3-Monooxygenase (KMO) Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of KMO.
Caption: Workflow for the in vitro KMO enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human KMO enzyme in an appropriate assay buffer.
-
Prepare stock solutions of L-kynurenine and NADPH.
-
Prepare serial dilutions of the this compound analogs and control inhibitors (e.g., UPF 648) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Plate Setup:
-
In a 96-well UV-transparent plate, add the KMO enzyme solution to each well.
-
Add the serially diluted test compounds, control inhibitor, or vehicle to the respective wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The depletion of NADPH is directly proportional to KMO activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Neuroprotection Against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of KMO inhibitors to protect neuronal cells from excitotoxicity, a downstream consequence of the neurotoxic branch of the kynurenine pathway. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and relevant model for these studies.
Caption: Workflow for the cell-based neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24 hours). Include a vehicle control.
-
-
Induction of Excitotoxicity:
-
Expose the cells to a neurotoxic concentration of L-glutamate. A positive control for neuroprotection (e.g., a known NMDA receptor antagonist) should be included.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for the development of cytotoxicity.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated, non-glutamate-exposed control to determine the percent cell viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 (half-maximal effective concentration) for neuroprotection.
-
Conclusion and Future Directions
The in vitro evaluation of this compound analogs reveals their potential as potent inhibitors of Kynurenine-3-Monooxygenase. The incorporation of a cyclopropyl moiety, as exemplified by the potent inhibitor UPF 648, appears to be a key structural feature for high-affinity binding to the KMO active site. The presented experimental workflows provide a robust framework for the systematic evaluation and comparison of novel analogs.
Future research should focus on expanding the structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Investigating the neuroprotective effects of these compounds in more complex in vitro models, such as co-cultures of neurons and glia or organoids, will provide further insights into their therapeutic potential for neurodegenerative diseases.
References
- 1. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 4-Cyclopropyl-4-oxobutyric Acid Reaction Products
Abstract
4-Cyclopropyl-4-oxobutyric acid is a valuable bifunctional building block in medicinal chemistry and materials science, prized for its unique combination of a reactive ketone and a carboxylic acid tethered to a strained cyclopropyl ring.[1][2][3] However, this strained ring, which imparts desirable conformational rigidity in final products, also presents a significant challenge during synthesis. The cyclopropyl ketone moiety is susceptible to rearrangement and ring-opening reactions, particularly under acidic or catalytic conditions, leading to structural ambiguity in the resulting products. This guide provides a comprehensive framework for the unambiguous structural confirmation of products derived from this compound. Using the common and illustrative example of reductive amination, we compare and contrast the analytical signatures of the desired product versus a potential ring-opened artifact. We provide detailed, field-tested protocols for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and present a logical workflow to guide researchers toward confident structural elucidation.
The Synthetic Challenge: A Case Study in Reductive Amination
Reductive amination is a cornerstone transformation for converting ketones into amines, widely employed in drug discovery.[4][5] When applied to this compound, the goal is typically to produce a cyclopropyl-containing amino acid derivative. This reaction involves the initial formation of an imine or iminium ion intermediate from the ketone and an amine, followed by reduction.[4][6]
The Intended Pathway vs. A Potential Pitfall
The desired reaction proceeds as expected under mild reducing conditions, such as those employing sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated iminium intermediate over the starting ketone.[4] However, alternative conditions, especially those involving strong Brønsted acids or certain transition metal catalysts, can promote cleavage of the strained cyclopropyl ring.[7] This leads to the formation of structurally distinct and often undesired side-products.
The diagram below illustrates the intended reaction to form Product A and a potential acid-catalyzed ring-opening rearrangement that could lead to an isomeric artifact, Product B .
References
- 1. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. This compound [stenutz.eu]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Independent Verification of the Biological Activity of 4-Cyclopropyl-4-oxobutyric acid: A Comparative Guide to its Potential as a KDM5B Histone Demethylase Inhibitor
This guide provides a comprehensive framework for the independent verification of the biological activity of 4-Cyclopropyl-4-oxobutyric acid. Based on structural similarities to known epigenetic modulators, we hypothesize that this compound may act as an inhibitor of the KDM5B (Lysine-Specific Demethylase 5B) enzyme, a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase family. KDM5B is a critical regulator of chromatin structure and gene expression, and its overexpression is implicated in various cancers, making it a compelling therapeutic target.[1][2][3]
This document outlines a series of experiments to test this hypothesis, comparing the efficacy and cellular effects of this compound against established, potent, and selective KDM5 inhibitors. The experimental design emphasizes self-validation through the inclusion of appropriate positive and negative controls, ensuring the trustworthiness and reproducibility of the findings.
The Scientific Rationale: Why Hypothesize KDM5B Inhibition?
The KDM5 family of enzymes, particularly KDM5B, are responsible for the demethylation of trimethylated histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[1][4] By removing this mark, KDM5B acts as a transcriptional repressor.[5] The catalytic activity of KDM5B is dependent on its co-substrate, 2-oxoglutarate. Many inhibitors of 2-OG-dependent enzymes are designed as structural mimics of this co-substrate.
This compound possesses a γ-keto acid moiety, which bears a structural resemblance to 2-oxoglutarate. This similarity suggests that it could competitively bind to the active site of KDM5B, thereby inhibiting its demethylase activity. The presence of the cyclopropyl group is a common feature in modern medicinal chemistry, often introduced to enhance metabolic stability and potency. This structural element further supports the potential of this compound as a drug-like molecule.
This guide will therefore focus on a head-to-head comparison of this compound with the following well-characterized KDM5 inhibitors:
-
KDOAM-25: A potent and selective pan-KDM5 inhibitor.[6][7][8]
-
CPI-455: Another specific and potent pan-KDM5 inhibitor with demonstrated cellular activity.[9][10][11][12][13]
Experimental Workflow for Verification and Comparison
The following diagram outlines the proposed experimental workflow to systematically evaluate the biological activity of this compound as a potential KDM5B inhibitor.
Caption: Experimental workflow for the verification of this compound as a KDM5B inhibitor.
KDM5B Signaling Pathway and Point of Intervention
The diagram below illustrates the role of KDM5B in transcriptional regulation and the hypothesized point of intervention for this compound.
Caption: Hypothesized mechanism of action of this compound on the KDM5B signaling pathway.
Detailed Experimental Protocols
Part 1: In Vitro Biochemical Assay for KDM5B Inhibition
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human KDM5B and to calculate its half-maximal inhibitory concentration (IC50).
Methodology: A homogenous AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is recommended for its high sensitivity and throughput.[14][15] This assay detects the demethylated histone H3 peptide product.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound, KDOAM-25, and CPI-455 in assay buffer. The concentration range should span from low nanomolar to high micromolar to capture the full dose-response curve.
-
Reconstitute recombinant human KDM5B enzyme, biotinylated H3K4me3 peptide substrate, and anti-H3K4me2 antibody according to the manufacturer's instructions (e.g., BPS Bioscience JARID1B Homogeneous Assay Kit).[14]
-
-
Enzyme Reaction:
-
In a 384-well Optiplate, add the KDM5B enzyme to each well.
-
Add the diluted test compounds (this compound and controls) to the respective wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Add the AlphaLISA acceptor beads and the primary antibody against the demethylated product.
-
Incubate in the dark.
-
Add the streptavidin-conjugated donor beads.
-
Incubate again in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Part 2: Cell-Based Assay for Target Engagement
Objective: To verify that this compound can penetrate cells and inhibit KDM5B activity, leading to an increase in global H3K4me3 levels.
Methodology: Western blotting will be used to quantify the levels of H3K4me3 in a cancer cell line known to overexpress KDM5B (e.g., MCF-7 breast cancer cells).[3]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound, KDOAM-25, and CPI-455 for a specified duration (e.g., 24-72 hours).[12] Include a DMSO vehicle control.
-
-
Histone Extraction:
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE (a 15% gel is recommended for better resolution of histones).[16][18]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for H3K4me3.
-
Incubate a parallel membrane with a primary antibody for total Histone H3 as a loading control.
-
Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K4me3 signal to the total Histone H3 signal.
-
Compare the normalized H3K4me3 levels in treated cells to the vehicle control.
-
Part 3: Phenotypic Assay for Cellular Proliferation
Objective: To assess the downstream functional consequence of KDM5B inhibition by measuring the effect of this compound on cancer cell proliferation.
Methodology: An MTT or a luminescence-based cell viability assay (e.g., CellTiter-Glo®) will be used to measure cell proliferation over time.[19][20]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at an optimized density.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound and the positive controls.
-
-
Incubation:
-
Incubate the cells for a period of 72 to 120 hours, as the effects of epigenetic inhibitors on cell proliferation can be delayed.[7]
-
-
Viability Measurement:
-
At the end of the incubation period, add the MTT reagent or the luminescence-based reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance at 570 nm for the MTT assay or the luminescence signal for the viability assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
-
Data Presentation and Comparison
The quantitative data from the described experiments should be summarized in the following tables for a clear comparison of this compound with the reference compounds.
Table 1: In Vitro Biochemical Potency
| Compound | KDM5B IC50 (nM) | Selectivity Profile (if known) |
| This compound | To be determined | To be determined |
| KDOAM-25 | 19 | High selectivity for KDM5 family |
| CPI-455 | ~10 (for KDM5A) | >200-fold selective for KDM5 |
Table 2: Cellular Target Engagement and Phenotypic Effects
| Compound | Cellular H3K4me3 Increase (EC50, µM) | MCF-7 Proliferation GI50 (µM) |
| This compound | To be determined | To be determined |
| KDOAM-25 | ~50 | ~30 (in MM1S cells) |
| CPI-455 | To be determined | 35.4 (in MCF-7 cells) |
Conclusion
The experimental framework detailed in this guide provides a robust and logical approach to independently verify the hypothesized biological activity of this compound as a KDM5B inhibitor. By directly comparing its performance against well-validated reference compounds in a series of biochemical and cell-based assays, researchers can generate high-quality, reproducible data. The results of these studies will definitively determine if this compound is a viable lead compound for the development of novel epigenetic therapies targeting KDM5B in cancer and other diseases.
References
- 1. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyclopropyl-4-oxobutyric acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Cyclopropyl-4-oxobutyric acid (CAS No. 53712-75-7). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and regulatory adherence in the laboratory.
Hazard Assessment: Understanding the Compound's Profile
Inferred Hazards:
-
Irritant Properties: A supplier, Alfa Chemistry, designates the compound with the "Xi" hazard statement, an older classification indicating it is an irritant[1]. Further supporting this, the SDS for a structurally related compound, 4-Cyclohexyl-4-oxobutyric acid, classifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2]. It is scientifically prudent to assume this compound shares these irritant characteristics.
-
Chemical Reactivity: The defining feature of this molecule, beyond its carboxylic acid group, is the cyclopropyl ketone moiety. The three-membered cyclopropyl ring is sterically strained. This inherent ring strain provides a thermodynamic driving force for ring-opening reactions, particularly when activated by the adjacent ketone group[3][4]. This makes the compound susceptible to reactions with strong nucleophiles and potentially other reagents, a critical consideration for waste segregation.
Regulatory Framework: All laboratory operations involving hazardous chemicals in the United States are governed by the Occupational Safety and Health Administration (OSHA) standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450)[5][6][7]. This standard mandates the creation of a written Chemical Hygiene Plan (CHP) , which outlines protective measures, including safe handling and disposal procedures[7].
Waste disposal itself is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9]. RCRA establishes the "cradle to grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal[8].
Core Disposal Protocol: A Step-by-Step Methodology
The following protocol is a self-validating system designed to ensure safety and compliance. Each step is grounded in established regulatory standards and chemical principles.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE. This serves as the primary barrier against direct chemical exposure.[10]
-
Eye and Face Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles. An additional face shield is recommended if there is a risk of splashing[2].
-
Skin Protection: A standard laboratory coat is mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the most common point of failure in laboratory compliance.[9]
-
Hazardous Waste Determination: Under RCRA, a waste is hazardous if it is specifically "listed" by the EPA or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity)[8]. Based on its irritant properties, this compound waste should be managed as a toxic hazardous waste .
-
Segregation: Due to the reactivity of the cyclopropyl ketone group, this waste must be segregated from incompatible materials.[3][4]
-
DO NOT mix with strong bases or strong oxidizing agents.
-
DO NOT mix with other reactive waste streams.
-
Collect in a dedicated waste container.
-
Step 3: Containerization and Labeling
Proper containment and communication are pillars of the EPA's hazardous waste management program.[11]
-
Container Selection: Use a chemically compatible container (e.g., a high-density polyethylene (HDPE) jug for solids or liquids) that is in good condition and has a secure, leak-proof screw-top cap.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
A clear statement of the associated hazards (e.g., "Irritant," "Toxic").
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory location known as a Satellite Accumulation Area (SAA) pending pickup.[8][11]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Containment: Keep the waste container within a secondary containment bin to mitigate spills.
-
Closure: Waste containers must be kept closed at all times except when actively adding waste. This is a common and costly EPA violation.[8]
Step 5: Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full, properly labeled waste container.
-
Licensed Vendor: The EHS department will then arrange for the ultimate disposal of the waste through a licensed hazardous waste treatment, storage, and disposal facility (TSDF), typically via high-temperature incineration. Never attempt to dispose of this chemical down the drain or in the regular trash.[9]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly volatile material, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.
-
Manage Small Spills: For minor spills, and only if you are trained and equipped to do so:
-
Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Label the container as hazardous waste, including the name of the spilled chemical and the absorbent material.
-
Clean the spill area with soap and water.
-
Arrange for pickup of the spill debris waste with your EHS department.
-
Data and Workflow Summary
Chemical Data Table
| Property | Value | Source |
| CAS Number | 53712-75-7 | [1][12][13] |
| Molecular Formula | C₇H₁₀O₃ | [12][13] |
| Molecular Weight | 142.15 g/mol | [12][13] |
| Melting Point | 67-72 °C | [1] |
| Flash Point | 147.2 °C | [1] |
| Inferred Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [2] |
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. ipgsf.com [ipgsf.com]
- 11. epa.gov [epa.gov]
- 12. This compound | 53712-75-7 | DCA71275 [biosynth.com]
- 13. scbt.com [scbt.com]
Mastering Safety: A Researcher's Guide to Handling 4-Cyclopropyl-4-oxobutyric Acid
For the diligent researcher and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide provides essential, immediate safety and logistical information for handling 4-Cyclopropyl-4-oxobutyric acid. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Compound: Physicochemical Properties
A foundational understanding of a compound's properties is paramount to safe handling.
| Property | Value | Source |
| CAS Number | 53712-75-7 | [1] |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Appearance | Solid (Melting Point: 67-72°C) | Alfa Chemistry |
| Flash Point | 67°C (Conflicting data exists) | [2] |
The compound is a solid at room temperature, which necessitates procedures to mitigate dust inhalation. The reported flash point indicates that while not highly flammable, it can ignite.
Core Directive: Personal Protective Equipment (PPE)
Given the likely irritant nature of this organic acid, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance against acids and organic compounds. Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or if there is a significant splash risk. | Protects against dust particles and potential splashes. A face shield offers a broader area of protection for the entire face. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring reproducible results.
Preparation and Donning PPE
-
Inspect all PPE for integrity before use. Discard any damaged items.
-
Don the laboratory coat and ensure it is fully buttoned.
-
Don the respirator , if required, ensuring a proper seal.
-
Don eye and face protection .
-
Wash hands thoroughly before donning gloves.
-
Don the first pair of nitrile gloves , ensuring they cover the cuffs of the lab coat.
-
Don the second pair of nitrile gloves if double-gloving.
Handling this compound
-
Engineering Controls : All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation risk.
-
Weighing : When weighing, use a balance with a draft shield. Handle the compound gently to avoid creating airborne dust.
-
Dissolving : When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.
-
Reactions : For chemical reactions, use appropriate glassware and ensure the setup is secure.
Doffing and Disposal of PPE
-
Remove the outer pair of gloves (if double-gloved) by peeling them off without touching the outer surface.
-
Remove the laboratory coat by rolling it outwards and away from the body.
-
Remove face and eye protection .
-
Remove the inner pair of gloves following the same procedure as the outer pair.
-
Wash hands thoroughly with soap and water.
-
Dispose of all used PPE in a designated hazardous waste container.
Emergency Response and Disposal
Spill Response:
-
Small Spills : For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
-
Large Spills : For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials in a designated hazardous waste container in accordance with local, state, and federal regulations.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
